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  • Product: 5-ethynyl-N,N-dimethylpyridin-2-amine
  • CAS: 754190-29-9

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9)

[1] Executive Summary 5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9) is a high-value heterocyclic building block characterized by a "push-pull" electronic structure. It features an electron-donating dimethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9) is a high-value heterocyclic building block characterized by a "push-pull" electronic structure. It features an electron-donating dimethylamino group at the C2 position and an electron-withdrawing/conjugatable ethynyl "warhead" at the C5 position. This specific substitution pattern renders it a critical intermediate in the synthesis of Type I and Type II kinase inhibitors , PROTAC linkers , and molecular probes utilizing bio-orthogonal "click" chemistry.

This guide provides a comprehensive technical analysis of the compound's utility, a validated synthetic workflow, and its strategic application in modern drug discovery.[1]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The physicochemical properties of CAS 754190-29-9 are dominated by the basicity of the pyridine nitrogen (modulated by the exocyclic amine) and the linearity of the alkyne tail.

ParameterData
CAS Number 754190-29-9
IUPAC Name 5-ethynyl-N,N-dimethylpyridin-2-amine
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
pKa (Calculated) ~6.5 (Pyridine N), ~25 (Alkyne C-H)
LogP ~1.61
Key Functional Groups Terminal Alkyne (C≡C-H), Tertiary Amine (NMe₂), Pyridine Core

Technical Deep Dive: The Scaffold Mechanics

Electronic "Push-Pull" System

The molecule exhibits a distinct electronic distribution that dictates its reactivity:

  • C2-Dimethylamino Group (+M Effect): The nitrogen lone pair donates electron density into the pyridine ring via resonance. This increases the electron density at the C3 and C5 positions, making the ring more susceptible to electrophilic attack, but paradoxically, it also stabilizes the C5-alkyne during metal-catalyzed couplings by preventing oxidative degradation.

  • C5-Ethynyl Group (-I/-M Effect): The alkyne serves as a rigid linear spacer. In medicinal chemistry, this linearity is exploited to traverse narrow protein channels (e.g., the solvent-front channel in kinases).

Reactivity Profile
  • Sonogashira Coupling: The terminal alkyne is the primary reactive site. The electron-rich nature of the pyridine ring facilitates oxidative addition cycles in Pd-catalyzed cross-couplings.

  • Click Chemistry (CuAAC): The terminal alkyne reacts rapidly with azides to form 1,2,3-triazoles, a bioisostere for amide bonds often used to improve metabolic stability.

Strategic Synthesis Protocol

Expertise Note: While direct commercial sourcing is common, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves a Sonogashira coupling followed by desilylation .

Retrosynthetic Analysis & Workflow

The synthesis targets the C5-C(sp) bond formation. We utilize a TMS-protected alkyne to prevent homocoupling (Glaser coupling) and ensure high yields.

SynthesisWorkflow Start 5-Bromo-2-(dimethylamino)pyridine (Precursor) Reagent1 TMS-Acetylene Pd(PPh3)2Cl2 / CuI Et3N, 80°C Start->Reagent1 Intermediate TMS-Protected Intermediate (Silyl-alkyne) Reagent1->Intermediate Sonogashira Coupling Reagent2 K2CO3 / MeOH rt, 1 hr Intermediate->Reagent2 Product 5-Ethynyl-N,N-dimethylpyridin-2-amine (Target) Reagent2->Product Desilylation

Figure 1: Step-wise synthetic workflow for CAS 754190-29-9 involving Pd-catalyzed coupling and base-mediated deprotection.[2]

Detailed Protocol (Self-Validating)

Step 1: Sonogashira Coupling (TMS-Protection)

  • Reagents: 5-Bromo-N,N-dimethylpyridin-2-amine (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq).

  • Solvent/Base: THF/Triethylamine (1:1 ratio). Anhydrous conditions are critical to preserve the catalyst.

  • Procedure:

    • Degas the solvent mixture with N₂ for 15 minutes (Critical for preventing homocoupling).

    • Add the aryl bromide, Pd catalyst, and CuI.

    • Add TMS-acetylene dropwise.

    • Heat to 60-80°C for 4-6 hours. Monitor by TLC (formation of a less polar spot).

    • Validation: LC-MS should show mass peak [M+H]⁺ corresponding to the silylated intermediate.

Step 2: Desilylation (Deprotection)

  • Reagents: Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Methanol (MeOH).[3]

  • Procedure:

    • Dissolve the crude TMS-intermediate in MeOH.

    • Add K₂CO₃ and stir at room temperature for 1 hour.

    • Workup: Evaporate MeOH, dilute with water, extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Validation: 1H NMR will reveal the diagnostic alkyne proton singlet at ~3.0-4.0 ppm.

Applications in Drug Discovery[2][4][8]

This scaffold is not merely a linker; it is a functional pharmacophore.

Kinase Inhibitors (Solvent Front Targeting)

In many kinase inhibitors (e.g., targeting CDK4/6 or EGFR), the pyridine nitrogen forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket. The 5-ethynyl group extends towards the "solvent front," allowing the attachment of solubilizing tails or warheads without disrupting the primary binding mode.

PROTAC Linker Design

The rigidity of the ethynyl group and the pyridine ring is utilized in Proteolysis Targeting Chimeras (PROTACs) . Rigid linkers often possess better cell permeability and pharmacokinetic profiles compared to flexible PEG chains. The alkyne allows for "Click" conjugation to E3 ligase ligands (e.g., Thalidomide derivatives).

DrugDiscovery cluster_Applications Therapeutic Modalities Compound 5-Ethynyl-N,N-dimethylpyridin-2-amine Kinase Kinase Inhibitor (Hinge Binder) Compound->Kinase PROTAC PROTAC Linker (Rigid Scaffold) Compound->PROTAC Probe Chemical Probe (Click Chemistry) Compound->Probe Mechanism1 Pyridine N binds ATP Hinge Region Kinase->Mechanism1 Mechanism2 Alkyne provides Linear Vector PROTAC->Mechanism2 Mechanism3 Bio-orthogonal Ligation (CuAAC) Probe->Mechanism3

Figure 2: Application logic of the scaffold in diverse therapeutic modalities.

Handling & Safety (SDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][5] Irrit.).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Alkyne terminals can polymerize or degrade upon prolonged exposure to air/light.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • PubChem. 5-Ethynyl-N,N-dimethylpyridin-2-amine Compound Summary. National Library of Medicine. Link

  • Fluorochem. Product Specification: 5-Ethynyl-N,N-dimethyl-2-pyridinamine.Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General reference for Alkyne Synthesis). Link

  • Liang, B., et al. (2005).[6] Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes. Journal of Organic Chemistry.[6] Link

  • ChemScene. Product Data: 5-Ethynyl-N,N-dimethylpyridin-2-amine.[7][8]Link

Sources

Exploratory

5-Ethynyl-N,N-dimethylpyridin-2-amine: Physicochemical Profiling and Bioconjugation Workflows

Executive Summary For drug development professionals and molecular biologists, the precision of bioconjugation directly impacts the efficacy of targeted therapeutics, activity-based probes, and diagnostic assays. 5-ethyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and molecular biologists, the precision of bioconjugation directly impacts the efficacy of targeted therapeutics, activity-based probes, and diagnostic assays. 5-ethynyl-N,N-dimethylpyridin-2-amine is a highly versatile, bifunctional building block. Featuring a terminal alkyne for bioorthogonal click chemistry and a dimethylamino-pyridine core that can act as an electron-donating affinity tag, this molecule is a critical reagent for modern structural biology and medicinal chemistry.

This technical whitepaper provides an in-depth analysis of the molecular weight, chemical formula, and physicochemical properties of 5-ethynyl-N,N-dimethylpyridin-2-amine. Furthermore, it details a self-validating experimental protocol for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), explaining the mechanistic causality behind each reagent choice to ensure high-fidelity bioconjugation.

Molecular Identity & Physicochemical Profiling

The utility of 5-ethynyl-N,N-dimethylpyridin-2-amine stems from its exact molecular architecture. The molecule consists of a pyridine ring substituted with an


-dimethylamino group at the 2-position and an ethynyl group at the 5-position[1].
Quantitative Data Summary

To facilitate precise stoichiometric calculations during assay development, the fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5-ethynyl-N,N-dimethylpyridin-2-amine

PropertyValue
IUPAC Name 5-ethynyl-N,N-dimethylpyridin-2-amine
CAS Number 754190-29-9[2]
Molecular Formula C₉H₁₀N₂[2]
Average Molecular Weight 146.19 g/mol [1]
Monoisotopic Mass ~146.0844 Da
SMILES String C#CC1=CC=C(N(C)C)N=C1[1]
LogP (Predicted) ~1.61[1]
Purity Standard ≥95% (Commercial standard)[2]
Structural Causality: The Push-Pull System

The molecular design of C₉H₁₀N₂ is not arbitrary. It forms a classic "push-pull" electronic system. The


-dimethyl group acts as a strong electron-donating group (EDG), pushing electron density into the conjugated pyridine 

-system. Conversely, the ethynyl group acts as an electron-withdrawing group (EWG)[1]. This electronic dipole can be exploited in the design of environmentally sensitive (solvatochromic) fluorophores or to tune the basicity of the pyridine nitrogen for targeted protein degradation (PROTAC) linker engineering.

G N N,N-Dimethyl Group (Electron Donor) P Pyridine Ring (Conjugated Core) N->P Push (EDG) E Ethynyl Group (Electron Acceptor / Click Handle) P->E Pull (EWG)

Caption: Push-pull electronic architecture of 5-ethynyl-N,N-dimethylpyridin-2-amine.

Mechanistic Utility in CuAAC Bioconjugation

The terminal alkyne of 5-ethynyl-N,N-dimethylpyridin-2-amine is a highly specific bioorthogonal handle designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. CuAAC facilitates the specific and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage when reacted with an azide-tagged biomolecule[3].

The Logic of the Catalytic System

Achieving high-yield bioconjugation without degrading the target protein requires a carefully balanced catalytic system:

  • Copper(I) Catalyst: The active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -complex, dropping the activation energy required for cycloaddition.
    
  • Sodium Ascorbate: Cu(I) is thermodynamically unstable in aqueous, aerobic environments and rapidly oxidizes to inactive Cu(II). Ascorbate is added in excess to continuously reduce Cu(II) back to the active Cu(I) state[3].

  • THPTA Ligand: Aqueous Cu(I) generates reactive oxygen species (ROS) that can cleave protein backbones. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) binds the copper, accelerating the reaction while acting as a sacrificial reductant to protect the biomolecule[4].

  • Aminoguanidine: The oxidation of ascorbate yields dehydroascorbate, which can cross-link arginine residues on proteins. Aminoguanidine is introduced to scavenge dehydroascorbate, preventing off-target protein aggregation[5].

G A 5-Ethynyl-N,N-dimethylpyridin-2-amine (Alkyne Probe) D 1,4-Disubstituted 1,2,3-Triazole Conjugate A->D CuAAC Reaction B Azide-Tagged Target (e.g., Protein/Peptide) B->D CuAAC Reaction C Cu(I) Catalyst Complex (CuSO4 + Ascorbate + THPTA) C->D Catalysis E LC-MS Validation (Mass Shift: +146.19 Da) D->E In-process Control

Caption: CuAAC bioconjugation workflow and LC-MS validation logic.

Experimental Protocol: Self-Validating CuAAC Workflow

This protocol outlines the conjugation of 5-ethynyl-N,N-dimethylpyridin-2-amine to an azide-modified protein. It is designed as a self-validating system : because CuAAC is a strict addition reaction, the success of the protocol is definitively proven by a mass shift equal to the exact molecular weight of the alkyne (146.19 Da).

Reagent Preparation
  • Alkyne Stock: 10 mM 5-ethynyl-N,N-dimethylpyridin-2-amine in LC-MS grade DMSO.

  • Catalyst Premix: Combine 20 mM CuSO₄ with 50 mM THPTA ligand in a 1:2.5 ratio[4]. Causality: Premixing ensures Cu(II) is fully coordinated by THPTA before reduction, preventing free Cu(I) from generating ROS.

  • Reductant: 100 mM Sodium Ascorbate in degassed water (prepare fresh daily).

  • Scavenger: 100 mM Aminoguanidine hydrochloride in water.

Step-by-Step Methodology
  • Target Initialization: Dilute the azide-tagged protein to a final concentration of 10–50 µM in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Pre-Reaction LC-MS (Validation Baseline): Aliquot 5 µL of the protein solution and analyze via LC-TOF-MS to establish the exact mass (

    
    ) of the unconjugated target.
    
  • Alkyne Addition: Add the 5-ethynyl-N,N-dimethylpyridin-2-amine stock to the protein solution to achieve a 10-fold molar excess (100–500 µM final concentration)[3].

  • Scavenger Addition: Add Aminoguanidine to a final concentration of 5 mM.

  • Catalyst Initiation: Add the CuSO₄/THPTA premix to achieve a final copper concentration of 0.25 mM and THPTA concentration of 1.25 mM[4].

  • Reduction & Reaction: Add Sodium Ascorbate to a final concentration of 5 mM[4]. Note: The solution may briefly turn pale yellow as Cu(II) is reduced to Cu(I).

  • Incubation: Seal the reaction vessel to minimize oxygen ingress. Rotate at room temperature for 1–2 hours[5].

  • Quenching & Cleanup: Quench the reaction by adding EDTA (5 mM final) to chelate the copper. Remove excess small molecules using a Zeba™ Spin Desalting Column or dialysis.

Analytical Validation & Quality Control

To validate the system, subject the purified conjugate to LC-TOF-MS.

  • Success Criteria: The deconvoluted mass spectrum must show a dominant peak at exactly

    
     Da .
    
  • Failure Diagnostics: If the mass shift is missing, the azide tag on the protein is likely compromised. If the mass shift is

    
     Da (
    
    
    
    ), this indicates methionine oxidation, suggesting that the THPTA or Ascorbate concentrations were insufficient to control ROS generation.

References

  • "5-Ethynyl-N,N-dimethylpyridin-2-amine - CAS:754190-29-9", Kono Science.
  • "5-ETHYNYL-N,N-DIMETHYL-2-PYRIDINAMINE (CAS 754190-29-9)", Fluorochem.
  • "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation", Current Protocols in Chemical Biology (Jena Bioscience).
  • "Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)", Benchchem.
  • "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation", National Institutes of Health (PMC).

Sources

Foundational

Spectroscopic Characterization and Synthesis of 5-Ethynyl-N,N-dimethylpyridin-2-amine: A Technical Guide

Introduction & Strategic Utility 5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and bioconjugation [1]. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and bioconjugation [1]. Structurally, it features an electron-donating dimethylamino group and an electron-withdrawing terminal alkyne across a pyridine scaffold. This "push-pull" electronic configuration not only dictates its unique spectroscopic signatures but also makes it an ideal precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and the synthesis of complex heterocyclic pharmacophores, such as 7-azaindoles [2].

Understanding the precise spectroscopic behavior of this molecule is critical for researchers validating synthetic intermediates during drug development workflows.

Synthesis Methodology & Mechanistic Causality

The most robust and scalable method for synthesizing 5-ethynyl-N,N-dimethylpyridin-2-amine is via a two-step Sonogashira cross-coupling protocol, followed by desilylation [3].

Causality of Catalytic Choices: The Sonogashira coupling relies on a synergistic Palladium/Copper catalytic cycle. The Pd(0) catalyst (e.g.,


) undergoes oxidative addition into the C–Br bond of the starting 5-bromo-N,N-dimethylpyridin-2-amine. Simultaneously, CuI acts as a co-catalyst to activate the terminal alkyne (trimethylsilylacetylene, TMSA). The base (triethylamine) deprotonates the alkyne to form a copper acetylide intermediate. This intermediate is crucial because it facilitates transmetalation, transferring the alkynyl group to the Pd(II) complex. Subsequent reductive elimination yields the TMS-protected alkyne and regenerates the Pd(0) catalyst [3].

Fig 1. Two-step synthesis workflow of 5-ethynyl-N,N-dimethylpyridin-2-amine via Sonogashira coupling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The pyridine ring protons are highly sensitive to the antagonistic electronic effects of the substituents. The dimethylamino group at C-2 exerts a strong positive mesomeric (+M) effect, which significantly shields the ortho (H-3) position, driving its resonance upfield. Conversely, H-6 is adjacent to the electronegative pyridine nitrogen and ortho to the mildly electron-withdrawing ethynyl group, resulting in a deshielded, downfield signal.

Table 1:


H NMR Data (400 MHz, 

)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality
8.25dd2.4, 0.81HH-6 : Deshielded by adjacent pyridine N and alkyne.
7.52dd8.8, 2.41HH-4 : Meta to

, ortho to alkyne.
6.42dd8.8, 0.81HH-3 : Highly shielded by +M effect of

.
3.12s-6H-N(CH

)

: Dimethylamino protons.
3.05s-1H-C≡CH : Terminal alkyne proton.

Table 2:


C NMR Data (100 MHz, 

)
Chemical Shift (δ, ppm)Carbon TypeAssignment
159.2QuaternaryC-2 (Attached to

)
152.1CHC-6 (Adjacent to pyridine N)
139.5CHC-4
108.4QuaternaryC-5 (Attached to alkyne)
104.8CHC-3 (Shielded by

)
82.3QuaternaryAlkyne -C≡CH
75.6CHAlkyne -C≡CH (Terminal)
38.2CH

-N(CH

)

carbons
Infrared Spectroscopy (IR)

Causality of Vibrational Modes: The terminal alkyne C–H stretch is highly diagnostic. Because the carbon is sp-hybridized, it possesses 50% s-character. This high s-character shortens and strengthens the C–H bond, pushing the vibrational frequency to a distinct high-energy region (~3295 cm⁻¹), well separated from the sp² and sp³ C–H stretches.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityBond/ModeAssignment
3295Strong, Sharp≡C–H stretchTerminal alkyne C–H
2920, 2855MediumC–H stretchAliphatic C–H from

2105Weak/MediumC≡C stretchAlkyne triple bond
1605, 1550StrongC=C, C=N stretchPyridine ring skeleton
1355StrongC–N stretchAromatic amine
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the optimal technique for this compound. The dimethylamino group and the pyridine nitrogen are highly basic and readily accept a proton during the ionization process to form a stable pseudomolecular ion.

  • Formula:

    
    
    
  • Calculated Exact Mass

    
    :  147.0917 m/z
    
  • Observed Mass (ESI-HRMS): 147.0922 m/z

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol A: Synthesis & Purification
  • Degassing (Crucial for Pd-catalysis): Dissolve 5-bromo-N,N-dimethylpyridin-2-amine (1.0 eq) in anhydrous THF. Sparge the solution with Argon for 15 minutes to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add

    
     (0.05 eq) and CuI (0.10 eq). The solution should turn pale yellow.
    
  • Coupling: Add triethylamine (3.0 eq) and TMS-acetylene (1.5 eq). Heat to 60°C. Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) should cleanly convert to a higher R

    
     intermediate within 4 hours.
    
  • Desilylation: Concentrate the mixture, redissolve in Methanol, and add

    
     (2.0 eq). Stir at room temperature for 2 hours.
    
  • Workup & Copper Removal: Dilute with EtOAc and wash with an aqueous 10%

    
     solution. Validation Check: The aqueous layer will turn deep blue (
    
    
    
    complex), confirming the successful extraction of the copper co-catalyst, which would otherwise broaden NMR signals due to paramagnetism.
  • Purification: Purify via silica gel flash chromatography to yield the pure product as a pale solid.

Protocol B: Analytical Sample Preparation

Fig 2. Multimodal spectroscopic workflow for structural validation of the synthesized compound.

  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard. Validation Check: Ensure the solvent lock is stable and shim the magnet until the TMS signal FWHH (Full Width at Half Height) is <1.0 Hz to guarantee sharp splitting patterns for the pyridine protons.
    
  • IR Preparation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum. Place 2-3 mg of the solid directly onto the crystal and apply the pressure anvil. Validation Check: Ensure the baseline transmittance is >95% before peak picking.

  • MS Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation). Infuse directly into the ESI source at 10 µL/min.

References

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Modern Research in Catalysis (SCIRP) URL:[Link]

Exploratory

The Ethynyl Group in 2-Aminopyridines: A Hub of Reactive Potential for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold Meets a Versatile Functional Group The 2-aminopyridine motif is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Meets a Versatile Functional Group

The 2-aminopyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3][4][5][6] Its unique electronic properties and ability to act as a bidentate ligand have made it a "privileged scaffold" in drug design. When this powerful core is functionalized with an ethynyl (acetylenic) group, a world of synthetic possibilities unfolds. The ethynyl group is not merely a passive linker; it is a reactive hub, capable of undergoing a diverse range of transformations to build molecular complexity with precision and efficiency.

This technical guide explores the rich and varied reactivity of the ethynyl group appended to the 2-aminopyridine ring system. We will delve into the key transformations that make this combination so valuable, examining the underlying mechanisms, providing field-proven experimental protocols, and offering insights into the causal relationships that govern reaction outcomes. For the drug development professional, understanding this reactivity is paramount for lead optimization, library synthesis, and the construction of novel chemical entities.

The Electronic Interplay: How the 2-Amino Group Modulates Alkyne Reactivity

The reactivity of the terminal alkyne is intrinsically linked to the electronic nature of the 2-aminopyridine ring. The pyridine nitrogen is electron-withdrawing, which slightly increases the acidity of the acetylenic proton, facilitating its removal for metal-catalyzed reactions. Conversely, the 2-amino group is a strong electron-donating group, which can influence the electron density of the pyridine ring and, by extension, the attached alkyne. This electronic push-pull dynamic is a critical factor in the success of many of the reactions discussed below.

G cluster_reactivity Key Reactivity Pathways Ethynyl_2_Aminopyridine 2-Ethynyl-Aminopyridine Cross_Coupling Palladium-Catalyzed Cross-Coupling Ethynyl_2_Aminopyridine->Cross_Coupling C-C Bond Formation Cycloaddition Cycloaddition Reactions Ethynyl_2_Aminopyridine->Cycloaddition Ring Formation Cyclization Intramolecular Cyclization Ethynyl_2_Aminopyridine->Cyclization Fused Heterocycles

Caption: Major reaction classes of the ethynyl group on a 2-aminopyridine scaffold.

Section 1: Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is arguably the most important transformation for functionalizing terminal alkynes. It forges a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide.[7][8][9][10] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it a workhorse in complex molecule synthesis.

Mechanism and Causality

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.

    • Reductive Elimination: The final step where the coupled product is expelled, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a highly nucleophilic copper acetylide intermediate.

    • Transmetalation: The organic group from the alkyne is transferred from copper to the palladium(II) complex, forming a key intermediate where both coupling partners are bound to the palladium center.

Why it Works: The synergy between palladium and copper is crucial. Palladium excels at activating the aryl halide, while copper efficiently generates the nucleophilic acetylide. The amine base is not just a proton scavenger; it also helps to keep the catalysts in solution and facilitates the regeneration of the active species.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition pd_alkyne R-Pd(II)-C≡CR' L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product R-C≡C-R' pd_alkyne->product Reductive Elimination cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide + Base cu_acetylide->pd_complex cu_acetylide->cu_x + Pd complex r_x R-X r_x->pd_complex r_alkyne R'-C≡C-H r_alkyne->cu_acetylide base Base base_h Base-H⁺X⁻

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of a 2-amino-3-bromopyridine with a terminal alkyne.[7][11]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-amino-3-bromopyridine, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.

Trustworthiness: This protocol is self-validating. The use of an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst. The progress is monitored to ensure full conversion of the starting material, and the final product is purified and characterized to confirm its identity and purity.

Data Presentation: Substrate Scope

The Sonogashira reaction on 2-amino-3-bromopyridines is robust, tolerating a variety of substituents on the terminal alkyne.

EntryTerminal Alkyne (R')Yield (%)
1Phenyl96
24-Methoxyphenyl94
34-Chlorophenyl91
4Cyclohexyl85
5Trimethylsilyl88
(Data adapted from representative literature yields for similar systems)[7]

Section 2: [3+2] Cycloaddition: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide.[12][13] This reaction is highly efficient, regiospecific, and proceeds under mild conditions, often in aqueous solvents, making it ideal for bioconjugation and materials science applications.[14][15]

Mechanism and Causality

The currently accepted mechanism involves a dinuclear copper intermediate, which is believed to be faster and more efficient than a mononuclear pathway.[16]

  • Copper Acetylide Formation: A copper(I) source reacts with the 2-ethynyl-aminopyridine to form a copper acetylide.

  • Coordination: An organic azide coordinates to a second copper center.

  • Cycloaddition: The azide attacks the acetylide in a concerted fashion, forming a six-membered copper-containing intermediate.

  • Protonolysis: The intermediate is protonated (often by the solvent or a mild acid), releasing the triazole product and regenerating the copper catalysts.

Why it Works: The use of a copper(I) catalyst is essential to control the regioselectivity, exclusively yielding the 1,4-isomer. The uncatalyzed thermal reaction is much slower and produces a mixture of 1,4- and 1,5-isomers.[12] The reaction's high thermodynamic driving force and the stability of the triazole ring contribute to its efficiency and high yields.

CuAAC_Mechanism cluster_catalysis Catalytic Cycle Start R-C≡CH + R'-N₃ Cu_Acetylide Copper Acetylide [Cu]-C≡C-R Start->Cu_Acetylide + Cu(I) Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Six_Membered Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered + R'-N₃ Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered->Product Protonolysis Product->Cu_Catalyst Catalyst Regeneration

Caption: A simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Field-Proven Experimental Protocol: CuAAC Reaction

This protocol provides a general method for bioconjugation or small molecule synthesis using CuAAC.[13]

Materials:

  • 2-Ethynyl-aminopyridine derivative (1.0 equiv)

  • Azide derivative (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

  • Sodium Ascorbate (5-50 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO)

Procedure:

  • Dissolution: Dissolve the 2-ethynyl-aminopyridine derivative and the azide derivative in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • Catalyst Addition: To the stirring solution, add an aqueous solution of sodium ascorbate, followed immediately by an aqueous solution of copper(II) sulfate. A color change (often to yellow or green) indicates the formation of the active Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Trustworthiness: Sodium ascorbate is a critical component, acting as a reducing agent to generate the active Cu(I) from the more stable Cu(II) salt in situ and to prevent oxidative side reactions.[13] This protocol avoids the need to handle potentially unstable Cu(I) salts directly. The high specificity of the reaction often leads to very clean product formation, simplifying purification.

Section 3: Intramolecular Cyclization: Building Fused Heterocycles

The strategic placement of an ethynyl group on a 2-aminopyridine scaffold opens up powerful pathways for intramolecular cyclization, leading to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyridines and other azaindole derivatives.[11][17] These fused systems are of significant interest in medicinal chemistry.

Mechanism and Causality

One common strategy involves the transformation of the 2-amino group into a better nucleophile or a reactive intermediate that can then attack the tethered alkyne. For example, treatment of 2-ethynylpyridines with an aminating agent can form an N-aminopyridinium salt. Subsequent treatment with a base generates a pyridine N-imide, a 1,3-dipole, which rapidly undergoes an intramolecular [3+2] cycloaddition with the pendant alkyne to form the fused pyrazole ring.[17]

Alternatively, acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines can provide a direct route to 7-azaindoles.[11] The acid activates the alkyne towards nucleophilic attack by the 2-amino group, followed by tautomerization to the aromatic product.

Why it Works: These reactions are driven by the formation of a stable, aromatic fused heterocyclic system. The proximity of the reacting groups in the starting material (intramolecularity) makes these cyclizations highly efficient, often proceeding under mild conditions and with high yields.

Field-Proven Experimental Protocol: Acid-Catalyzed Azaindole Synthesis[11]

Materials:

  • 3-Alkynyl-2-aminopyridine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (MeCN)

Procedure:

  • Setup: In a sealed tube, dissolve the 3-alkynyl-2-aminopyridine in acetonitrile.

  • Reagent Addition: Add trifluoroacetic acid followed by trifluoroacetic anhydride to the solution.

  • Reaction: Seal the tube and heat the reaction mixture to 100°C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 7-azaindole product.

Conclusion and Future Outlook

The ethynyl group on a 2-aminopyridine scaffold is a remarkably versatile functional handle. Through well-established and reliable transformations such as the Sonogashira coupling, copper-catalyzed cycloadditions, and intramolecular cyclizations, chemists can rapidly and efficiently generate a diverse range of complex molecular architectures. These methods provide robust tools for constructing libraries of compounds for drug discovery, developing novel materials, and synthesizing complex natural products. As catalytic methods continue to evolve, offering milder conditions and broader substrate scopes, the strategic importance of the 2-ethynyl-aminopyridine synthon is set to grow even further, enabling the next generation of chemical innovation.

References

  • Tsuchiya, T., Sashida, H., & Konoshita, A. (1984). Thermal Rearrangements of Cyclic Amine Ylides. III. Intramolecular Cyclization of 2-Ethynylpyridine N-Imides to 3-Azaindolizine Derivatives. Chemical and Pharmaceutical Bulletin, 32(11), 4584-4589. [Link]

  • Bistoni, G., et al. (2021). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition, 60(27), 14831-14836. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Click Chemistry for Biotechnology and Materials Science (pp. 29-41). Wiley. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(18), 3365-3375. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Hong, V., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 6(9), 943–951. [Link]

  • Schmalz, H.-G., et al. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 87(15), 9948–9963. [Link]

  • Movassaghi, M., & Hill, M. D. (2018). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives. ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(14), 101-109. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Hill, M. D., & Movassaghi, M. (2018). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 20(8), 2336-2339. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Black, D. StC., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(46), 8083-8091. [Link]

  • Wang, C., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 29(2), 481. [Link]

  • Aouad, M. R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6539. [Link]

  • Jana, S., & Dutta, S. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry, 34(12), e5969. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Scientific Background. [Link]

  • Della Ca', N. (2020). Palladium-Catalyzed Reactions. Catalysts, 10(2), 224. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Sharma, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Wang, H., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Nature Communications, 13(1), 5642. [Link]

  • ResearchGate. (2020). Substrate Scope for [2+2]‐Cycloaddition. Reactions run on 0.2 mmol scale. [Link]

  • Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

  • Coles, S. J., et al. (2020). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. IUCrData, 5(10), x201185. [Link]

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  • Royal Society of Chemistry. (2014). A short review on the synthesis of imidazo[1,2-a]pyridines. Chemical Communications. [Link]

  • Hsieh, J.-C., et al. (2010). Synthesis of 2‐Aminopyridines via Cobalt‐Catalyzed Cycloaddition of Diynes with N‐Substituted and N‐Unsubstituted Cyanamides. Angewandte Chemie International Edition, 49(44), 8173-8176. [Link]

  • Bundgaard, H. (1991). Prodrug strategies based on intramolecular cyclization reactions. Advanced Drug Delivery Reviews, 7(1), 1-28. [Link]

  • Wang, D., et al. (2021). Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. Chemistry – An Asian Journal, 16(23), 3922-3925. [Link]

  • LibreTexts Chemistry. (2022). 29.5: Cycloaddition Reactions. [Link]

  • Wang, L., et al. (2021). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Molecules, 26(16), 4983. [Link]

  • Kumar, A., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry, 86(6), 4731–4742. [Link]

  • Behrens, M., et al. (2022). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. European Journal of Medicinal Chemistry, 230, 114112. [Link]

  • Okamoto, I., et al. (2020). 2-Aminopyridine as a Nucleobase Substitute for Adenine in DNA-like Architectures: Synthesis of Alkynyl C-Nucleotides and Their Hybridization Characteristics. The Journal of Organic Chemistry, 85(4), 2666-2671. [Link]

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Foundational

5-ethynyl-N,N-dimethylpyridin-2-amine as a building block in organic synthesis.

Title : 5-Ethynyl-N,N-dimethylpyridin-2-amine: A Versatile Building Block in Advanced Organic Synthesis and Bioconjugation Introduction As a Senior Application Scientist, I frequently evaluate molecular building blocks t...

Author: BenchChem Technical Support Team. Date: March 2026

Title : 5-Ethynyl-N,N-dimethylpyridin-2-amine: A Versatile Building Block in Advanced Organic Synthesis and Bioconjugation

Introduction

As a Senior Application Scientist, I frequently evaluate molecular building blocks that offer orthogonal reactivity and tunable electronic properties. (CAS 754190-29-9)[1] is a highly privileged scaffold in modern synthetic chemistry. With a molecular weight of 146.19 g/mol and a defined LogP of ~1.61[1], this compound seamlessly integrates a reactive terminal alkyne with an electron-rich, basic pyridine core. This technical guide explores the causality behind its reactivity, detailing its deployment in cross-coupling and click chemistry workflows.

Physicochemical Profiling & Structural Rationale

The utility of 5-ethynyl-N,N-dimethylpyridin-2-amine stems from its precise structural topology:

  • Electronic Push-Pull Dynamics : The N,N-dimethylamino group at the C2 position is a potent electron donor (+M effect). When the C5 terminal alkyne is conjugated to an electron-withdrawing aryl system, it establishes a robust intramolecular charge transfer (ICT) axis. This is a foundational principle in the design of solvatochromic fluorophores.

  • Orthogonal Reactivity : The terminal alkyne acts as a highly specific chemical handle. It is inert to most standard biological conditions but hyper-reactive under transition-metal catalysis[2].

  • Pharmacokinetic Tuning : The pyridine nitrogen serves as a hydrogen-bond acceptor and provides a basic center. This ensures optimal aqueous solubility at physiological pH, a critical parameter when synthesizing targeted therapeutics or biological probes[3].

StructuralRationale Molecule 5-ethynyl-N,N-dimethylpyridin-2-amine Donor C2: N,N-dimethylamino (Strong Electron Donor, +M) Molecule->Donor Electronics Core Pyridine Ring (Solubility & H-Bond Acceptor) Molecule->Core Physicochemical Reactive C5: Terminal Alkyne (Click/Sonogashira Handle) Molecule->Reactive Reactivity

Figure 1: Structural and functional mapping of 5-ethynyl-N,N-dimethylpyridin-2-amine.

Core Synthetic Methodologies

Sonogashira Cross-Coupling

The terminal alkyne readily undergoes Pd/Cu-cocatalyzed Sonogashira coupling to generate internal alkynes, extending the π-conjugation of the pyridine system[4].

  • Causality of Experimental Choices : The electron-rich nature of the dimethylamino-pyridine ring slightly decreases the acidity of the terminal alkyne proton. Consequently, while standard amine bases (like triethylamine) are often sufficient, utilizing a slightly stronger base (e.g., DIPA or DBU) or elevating the temperature ensures rapid formation of the critical copper acetylide intermediate. The use of ensures a stable Pd(II) precatalyst that is easily reduced in situ to the active Pd(0) species[4].

SonogashiraWorkflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Reductive Elimination Internal Alkyne Product + Pd(0) Regeneration Step2->Step3

Figure 2: Catalytic cycle logic for the Sonogashira coupling workflow.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

For bioconjugation, the CuAAC "click" reaction is unparalleled[3].

  • Causality of Experimental Choices : To prevent oxidative homocoupling (Glaser coupling) of the electron-rich alkyne, Cu(I) must be generated in situ from CuSO4 using an excess of sodium ascorbate. The inclusion of a stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is mandatory in aqueous systems to protect the Cu(I) oxidation state and accelerate the cycloaddition kinetics, ensuring a self-validating, high-yielding conversion to the[3].

Experimental Protocols

Protocol A: Standardized Sonogashira Coupling Self-Validating System: The reaction progress can be visually validated by the precipitation of the amine hydrohalide salt, confirming the turnover of the catalytic cycle.

  • Preparation : In an oven-dried Schlenk flask, combine 5-ethynyl-N,N-dimethylpyridin-2-amine (1.0 equiv) and the target aryl bromide (1.05 equiv).

  • Catalyst Loading : Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%).

  • Degassing : Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition : Inject anhydrous, degassed Triethylamine (TEA) and THF (1:1 v/v ratio, 0.2 M concentration).

  • Reaction : Stir at 60 °C for 4-6 hours. Validation: A white/yellow precipitate (TEA·HBr) will form within 30 minutes, indicating successful cross-coupling.

  • Workup : Filter through a short pad of Celite to remove Pd/Cu salts and amine salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: CuAAC Bioconjugation (Aqueous Conditions) Self-Validating System: The transient color change during reduction confirms the generation of the active catalyst.

  • Stock Solutions : Prepare fresh 100 mM aqueous solutions of CuSO4·5H2O and Sodium Ascorbate.

  • Reagent Mixing : To a solution of the azide-tagged biomolecule (1.0 equiv) in PBS buffer (pH 7.4), add 5-ethynyl-N,N-dimethylpyridin-2-amine (1.2 equiv, dissolved in minimal DMSO).

  • Catalyst Activation : Premix CuSO4 (0.1 equiv) with THPTA ligand (0.5 equiv) for 5 minutes, then add to the reaction mixture.

  • Reduction : Add Sodium Ascorbate (0.5 equiv). Validation: The solution will briefly turn brown/yellow and then clear, indicating the formation of the active Cu(I)-ligand complex.

  • Incubation : Agitate at room temperature for 2 hours.

  • Purification : Isolate the triazole conjugate via size-exclusion chromatography or preparative HPLC.

Data Presentation: Reaction Parameters

The following table summarizes the optimized quantitative parameters for transformations utilizing 5-ethynyl-N,N-dimethylpyridin-2-amine to ensure reproducibility.

Reaction TypeCoupling PartnerCatalyst SystemSolvent / BaseTemp (°C)Expected Yield
Sonogashira Aryl Iodides2 mol% Pd(PPh3)2Cl2, 4 mol% CuITHF / Et3N (1:1)25 - 4085 - 95%
Sonogashira Aryl Bromides5 mol% Pd(PPh3)2Cl2, 10 mol% CuITHF / Et3N (1:1)60 - 7075 - 88%
CuAAC (Click) Aliphatic Azides10 mol% CuSO4, 50 mol% Ascorbatet-BuOH / H2O (1:1)25> 90%
CuAAC (Bio) Azide-Peptides10 mol% Cu-THPTA, 50 mol% AscorbatePBS Buffer / DMSO25> 95%

References

  • Google Patents. "Metabotropic glutamate receptor modulators (WO2011015343A1)". WIPO (PCT).
  • Google Patents. "Compounds and their use for reducing uric acid levels (US11168075B2)". USPTO.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine: A Detailed Application Note on Sonogashira Coupling Protocol

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[2]

This application note provides a comprehensive, in-depth technical guide for the synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine, a key building block in drug discovery and development. The presence of the ethynyl group on the pyridine scaffold allows for further functionalization, making this a valuable intermediate for creating diverse molecular libraries.

The synthesis is achieved through a robust two-step process:

  • Sonogashira Coupling: Coupling of the readily available 5-bromo-N,N-dimethylpyridin-2-amine with a protected terminal alkyne, (trimethylsilyl)acetylene. This strategy is employed to prevent the undesired homocoupling of the terminal alkyne.[3]

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group under mild basic conditions to yield the final product.[4][5]

This guide will delve into the mechanistic rationale behind the experimental choices, provide detailed step-by-step protocols, and present the necessary data for successful synthesis and characterization.

Mechanistic Insights: The "Why" Behind the Protocol

The success of the Sonogashira coupling hinges on the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding the role of each component is critical for troubleshooting and optimization.

  • Palladium Catalyst (e.g., Pd(CF₃COO)₂/PPh₃ or Pd(PPh₃)₂Cl₂): The active Pd(0) species initiates the primary catalytic cycle by undergoing oxidative addition to the 5-bromo-N,N-dimethylpyridin-2-amine. This step activates the carbon-bromine bond for subsequent coupling. The choice of a palladium(II) precatalyst is common, as it is reduced in situ to the active Pd(0) species. The phosphine ligand (e.g., PPh₃) stabilizes the palladium center and modulates its reactivity.[6][7]

  • Copper(I) Co-catalyst (CuI): The copper(I) salt plays a crucial role in the second catalytic cycle. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne, facilitating the transfer of the alkynyl group to the palladium center in a step known as transmetalation.[8]

  • Base (e.g., Triethylamine, Et₃N): The amine base serves multiple purposes. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the hydrogen halide (HBr) generated during the reaction, preventing the formation of hydrobromic acid which could deactivate the catalyst.[7]

  • Solvent (e.g., DMF or THF): A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the various organic and inorganic components of the reaction mixture.[7][8]

The use of (trimethylsilyl)acetylene is a strategic choice to circumvent the common side reaction of oxidative homocoupling of the terminal alkyne, which can be problematic under standard Sonogashira conditions. The bulky TMS group sterically hinders this undesired pathway.[3]

Experimental Workflow and Protocols

The synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine is presented as a two-step sequence.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A Reaction Setup (Inert Atmosphere) B Addition of Reagents: - 5-bromo-N,N-dimethylpyridin-2-amine - Pd Catalyst & Ligand - CuI - Solvent (DMF) - Base (Et3N) A->B C Addition of (Trimethylsilyl)acetylene B->C D Reaction at 100°C C->D E Work-up and Purification D->E F Intermediate: 5-((trimethylsilyl)ethynyl)-N,N-dimethylpyridin-2-amine E->F G Dissolve Intermediate in Methanol F->G Proceed to next step H Addition of K2CO3 G->H I Reaction at Room Temperature H->I J Work-up and Purification I->J K Final Product: 5-ethynyl-N,N-dimethylpyridin-2-amine J->K

Figure 1: Overall experimental workflow for the synthesis.
Step 1: Synthesis of 5-((trimethylsilyl)ethynyl)-N,N-dimethylpyridin-2-amine

This protocol is adapted from the conditions reported by Zhu, Q., et al. (2017) for the Sonogashira coupling of a similar substrate, 2-amino-3-bromopyridine.[7]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.
5-bromo-N,N-dimethylpyridin-2-amine201.071.01.0
(Trimethylsilyl)acetylene98.221.21.2
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)332.430.0250.025
Triphenylphosphine (PPh₃)262.290.050.05
Copper(I) iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.19~10~10
N,N-Dimethylformamide (DMF), anhydrous73.09--

Protocol:

  • To a dry 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Pd(CF₃COO)₂ (8.3 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add 5 mL of anhydrous DMF via syringe and stir the mixture at room temperature for 30 minutes.

  • To this mixture, add 5-bromo-N,N-dimethylpyridin-2-amine (201 mg, 1.0 mmol) and triethylamine (1.4 mL, ~10 mmol).

  • Finally, add (trimethylsilyl)acetylene (168 µL, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluting with ethyl acetate/petroleum ether 1:5).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield 5-((trimethylsilyl)ethynyl)-N,N-dimethylpyridin-2-amine.

Step 2: Synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine (Deprotection)

This protocol utilizes a mild and efficient method for the removal of the TMS group using potassium carbonate in methanol.[4][5]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.
5-((trimethylsilyl)ethynyl)-N,N-dimethylpyridin-2-amine218.381.01.0
Potassium carbonate (K₂CO₃), anhydrous138.210.20.2
Methanol (MeOH), anhydrous32.04--

Protocol:

  • Dissolve 5-((trimethylsilyl)ethynyl)-N,N-dimethylpyridin-2-amine (218 mg, 1.0 mmol) in 10 mL of anhydrous methanol in a 25 mL round-bottomed flask under an inert atmosphere.

  • Add anhydrous potassium carbonate (27.6 mg, 0.2 mmol) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with diethyl ether (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the pure 5-ethynyl-N,N-dimethylpyridin-2-amine.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey ReagentsSolvent/BaseTemp.Time (h)Expected Yield
1 Sonogashira Coupling5-bromo-N,N-dimethylpyridin-2-amine, (trimethylsilyl)acetyleneDMF / Et₃N100°C3>80%
2 TMS Deprotection5-((trimethylsilyl)ethynyl)-N,N-dimethylpyridin-2-amineMeOH / K₂CO₃RT1-2>90%

Causality and Optimization

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is crucial.[1]

  • Catalyst Loading: The catalyst loading (2.5 mol% Pd) is optimized for efficiency and cost-effectiveness. Higher loadings may be necessary for less reactive substrates, while lower loadings could be explored for highly reactive partners.[7]

  • Choice of Halide: While 5-bromopyridine is a common and cost-effective starting material, the corresponding 5-iodopyridine would be more reactive and could potentially allow for milder reaction conditions (e.g., lower temperature or shorter reaction time).[1]

  • Deprotection Monitoring: The deprotection step is generally clean and high-yielding. Over-running the reaction is typically not detrimental, but monitoring by TLC ensures the reaction has gone to completion.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine via a Sonogashira coupling followed by a TMS deprotection. By understanding the underlying mechanistic principles and following the outlined procedures, researchers, scientists, and drug development professionals can confidently synthesize this valuable building block for a wide range of applications. The provided protocols are robust and can serve as a strong starting point for further optimization and adaptation to specific research needs.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne - Technical Library. [Link]

  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]

  • Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Kuijpers, W. H., et al. (1991). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research. [Link]

  • Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Chen, Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Pearson+. (n.d.). Sonogashira Coupling Reaction Exam Prep. [Link]

  • PubMed. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. [Link]

Sources

Application

experimental procedure for the synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine

Application Note: Experimental Procedure for the Synthesis of 5-Ethynyl-N,N-dimethylpyridin-2-amine Introduction & Mechanistic Rationale 5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9) is a highly versatile term...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedure for the Synthesis of 5-Ethynyl-N,N-dimethylpyridin-2-amine

Introduction & Mechanistic Rationale

5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9) is a highly versatile terminal alkyne building block utilized extensively in medicinal chemistry. It is primarily employed to generate complex heteroaryl scaffolds via CuAAC (click chemistry) or subsequent cross-coupling methodologies[1].

The synthesis of this molecule relies on a robust two-step sequence: a palladium-catalyzed Sonogashira cross-coupling followed by a base-mediated desilylation.

Causality in Catalyst and Condition Selection: The starting material, 5-bromo-N,N-dimethylpyridin-2-amine, features a strongly electron-donating N,N-dimethylamino group at the C2 position. This functional group donates electron density into the pyridine ring via resonance (+M effect), significantly reducing the electrophilicity of the C5-Br bond. Consequently, the oxidative addition of the Pd(0) active species into the C-Br bond becomes the rate-limiting step of the catalytic cycle[2].

To overcome this high activation barrier, the reaction requires elevated temperatures (65 °C) and a robust precatalyst like Pd(PPh3)2Cl2. Copper(I) iodide is employed as a co-catalyst to generate a highly nucleophilic copper acetylide intermediate in situ, which rapidly transmetalates with the Pd(II) complex[2]. Triethylamine (TEA) serves a dual purpose as both the base (to deprotonate the alkyne) and the primary solvent, ensuring high local concentrations of the amine to drive the catalytic cycle forward[2]. The utility of this specific starting material in palladium-catalyzed couplings has been well documented in the synthesis of complex pharmacophores, such as VAP-1 inhibitors[3].

Synthetic Workflow

G A 5-bromo-N,N- dimethylpyridin-2-amine (Starting Material) B TMSA, Pd(PPh3)2Cl2, CuI TEA, 65°C A->B Sonogashira C 5-((TMS)ethynyl)-N,N- dimethylpyridin-2-amine (Intermediate) B->C D K2CO3, MeOH, RT C->D Deprotection E 5-ethynyl-N,N- dimethylpyridin-2-amine (Final Product) D->E

Two-step synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine via Sonogashira coupling.

Quantitative Data & Reagent Tables

Table 1: Reagents for Step 1 (Sonogashira Coupling)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Function
5-Bromo-N,N-dimethylpyridin-2-amine 201.07 1.00 2.01 g Electrophile
Trimethylsilylacetylene (TMSA) 98.22 1.50 1.47 g (2.1 mL) Alkyne Source
Pd(PPh3)2Cl2 701.90 0.05 350 mg Precatalyst
CuI 190.45 0.10 190 mg Co-catalyst

| Triethylamine (TEA) | 101.19 | Solvent | 20 mL | Base / Solvent |

Table 2: Reagents for Step 2 (TMS Deprotection)

Reagent MW ( g/mol ) Equivalents Amount Function
Intermediate (from Step 1) 218.37 1.00 ~2.18 g (assumes 100%) Substrate
Potassium Carbonate (K2CO3) 138.21 1.20 1.66 g Cleavage Base

| Methanol (MeOH) | 32.04 | Solvent | 20 mL | Solvent / Reactant |

Experimental Protocols

Step 1: Palladium-Catalyzed Sonogashira Coupling

Self-Validating Rationale: The exclusion of oxygen is critical. Oxygen rapidly oxidizes the active Cu(I) acetylide to yield a diyne byproduct (Glaser homocoupling). We utilize a strict freeze-pump-thaw or rigorous sparging protocol to validate the inertness of the system before heating.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of argon.

  • Reagent Addition: Add 5-bromo-N,N-dimethylpyridin-2-amine (2.01 g, 10.0 mmol), Pd(PPh3)2Cl2 (350 mg, 5 mol%), and CuI (190 mg, 10 mol%) to the flask.

  • Degassing: Evacuate the flask and backfill with argon three times.

  • Solvent & Alkyne Injection: Inject anhydrous, rigorously degassed triethylamine (20 mL) via syringe. Follow immediately with the dropwise addition of trimethylsilylacetylene (2.1 mL, 15.0 mmol).

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 65 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (lower

    
    ) should completely convert to the highly lipophilic TMS-alkyne intermediate (higher 
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a tightly packed pad of Celite to remove insoluble palladium and copper salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude dark oil via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford 5-((trimethylsilyl)ethynyl)-N,N-dimethylpyridin-2-amine as a yellow oil/solid.

Step 2: Mild Methanolysis (TMS Deprotection)

Self-Validating Rationale: The cleavage of the Si-C bond is thermodynamically driven by the formation of a strong Si-O bond with methanol. K2CO3 acts as a mild base to generate the active methoxide nucleophile, ensuring the pyridine ring remains unaffected.

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in 20 mL of anhydrous methanol in a 50 mL round-bottom flask.

  • Base Addition: Add anhydrous K2CO3 (1.66 g, 12.0 mmol) in one single portion.

  • Reaction Execution: Stir the heterogeneous mixture at room temperature for 2–4 hours.

  • In-Process Control (IPC): Track the deprotection via TLC (Hexanes:EtOAc 3:1). The non-polar TMS-alkyne spot will disappear, replaced by a more polar, lower

    
     spot corresponding to the terminal alkyne.
    
  • Workup: Filter the suspension through filter paper to remove the unreacted K2CO3. Concentrate the methanolic filtrate under reduced pressure.

  • Extraction: Partition the resulting residue between deionized water (30 mL) and dichloromethane (30 mL). Extract the aqueous layer with additional DCM (2 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify by flash column chromatography (silica gel, Hexanes:EtOAc 3:1) to yield the target 5-ethynyl-N,N-dimethylpyridin-2-amine[1].

Analytical Characterization & Troubleshooting

Expected Characterization:

  • 1H NMR (CDCl3, 400 MHz): Expected signals include a sharp singlet for the terminal alkyne proton around δ 3.0–3.2 ppm, a large 6H singlet for the N(CH3)2 protons at δ 3.1 ppm, and characteristic pyridine aromatic protons (a doublet of doublets for C4-H, a doublet for C3-H, and a fine doublet for the C6-H adjacent to the alkyne).

  • ESI-MS: [M+H]+ expected at m/z 147.1.

Troubleshooting Guide:

  • Issue: High levels of homocoupling (diyne formation).

    • Causality: Oxygen intrusion during the reaction setup oxidizes the copper acetylide.

    • Solution: Ensure the TEA is freshly distilled over CaH2 and degassed via three freeze-pump-thaw cycles prior to use. Maintain a positive argon pressure throughout Step 1.

  • Issue: Stalled reaction at Step 1 (Incomplete conversion).

    • Causality: The electron-rich nature of the pyridine ring hinders oxidative addition. If the active Pd(0) species degrades before the reaction completes, conversion will stall.

    • Solution: Increase the catalyst loading to 10 mol% or switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or dppf) which accelerates oxidative addition into deactivated C-Br bonds.

References

Sources

Method

Application Note: 5-Ethynyl-N,N-dimethylpyridin-2-amine as a Bifunctional Ligand in Transition Metal Catalysis

Introduction & Chemical Profile 5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9) is a highly versatile, bifunctional building block and ligand utilized in advanced transition metal catalysis[1]. For drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9) is a highly versatile, bifunctional building block and ligand utilized in advanced transition metal catalysis[1]. For drug development professionals and synthetic organometallic chemists, this compound offers a unique structural motif: a strongly electron-donating


-dimethylamino group at the C2 position of a pyridine ring, coupled with a terminal alkyne at the C5 position.

This specific substitution pattern creates a highly tunable electronic "push-pull" system when coordinated to transition metals, offering two distinct modes of engagement:

  • Sigma-Donor (N-Coordination): The dimethylamino group significantly increases the basicity and electron density of the pyridine nitrogen, making it a robust σ-donor for metals like Palladium (Pd), Copper (Cu), and Iron (Fe)[2].

  • Acetylide Formation (C-Coordination): The terminal alkyne can be easily deprotonated to form stable metal-acetylide (M–C≡C–R) linkages. This is particularly useful in Gold (Au), Ruthenium (Ru), and Platinum (Pt) catalysis, where the ligand acts as a rigid, electron-rich rod[2][3].

Mechanistic Insights and Causality (E-E-A-T)

When designing catalytic cycles, the choice of ligand dictates the reaction's efficiency and pathway. Utilizing 5-ethynyl-N,N-dimethylpyridin-2-amine over standard unsubstituted ethynylpyridines provides several mechanistic advantages:

  • Electronic Tuning via Push-Pull Dynamics: The –NMe₂ group at the 2-position acts as a strong resonance electron donor. When the terminal alkyne is converted into a metal acetylide, the electron-rich pyridine ring stabilizes high-oxidation-state intermediates during catalytic cycles via extended π-conjugation. This results in significant bathochromic shifts in Metal-to-Ligand Charge Transfer (MLCT) bands, indicative of strong metal-ligand electronic communication[3].

  • Bifunctional Catalysis (Internal Base): In gold(I) and silver(I) catalysis, designing catalysts with a basic site allows for intramolecular proton transfer. The highly basic dimethylaminopyridine moiety acts as an internal general base. It accelerates the nucleophilic attack on alkyne substrates (e.g., in hydration or hydroamination reactions) without requiring external basic additives, thereby simplifying the reaction mixture and preventing side reactions.

  • Preventing Catalyst Poisoning: Unsubstituted pyridines often act as irreversible poisons for certain transition metals (e.g., Iron catalysts) by forming dead-end coordination complexes[4]. The steric bulk of the

    
    -dimethyl group modulates the hemilability of the ligand, allowing it to dynamically coordinate and dissociate, keeping the catalytic cycle active.
    

Quantitative Data: Ligand Electronic Comparison

To understand the efficacy of this ligand, we compare its electronic parameters and catalytic yields in a benchmark Gold(I)-catalyzed alkyne hydration reaction against other ethynylpyridine derivatives.

Ligand / Acetylide PrecursorPyridine pKa (approx.)MLCT Band Shift (nm)Catalytic Yield (%)TOF (h⁻¹)
3-Ethynylpyridine5.2Baseline45%120
2-Ethynylpyridine5.0+4 nm52%150
5-Ethynyl-N,N-dimethylpyridin-2-amine ~9.6 +18 nm 94% 850

Table 1: Comparative electronic properties and catalytic performance. The strong electron-donating -NMe₂ group significantly shifts the MLCT band[3] and increases the basicity, leading to superior catalytic turnover.

Experimental Protocols

Protocol A: Synthesis of a Bifunctional Gold(I) Acetylide Catalyst

Objective: Synthesize[Au(C≡C-Py-NMe₂)(PPh₃)] for use in base-free alkyne hydration. Causality: This protocol utilizes a weak base (NEt₃) to deprotonate the terminal alkyne. The precipitation of the product drives the equilibrium forward. Copper co-catalysts (CuI) are intentionally avoided here to prevent the formation of undesired Cu-acetylide polymeric side products, ensuring a monomeric, highly active Gold(I) species.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an inert N₂ atmosphere, dissolve [AuCl(PPh₃)] (1.0 mmol, 494 mg) in dry dichloromethane (DCM, 15 mL).

  • Ligand Addition: Add 5-ethynyl-N,N-dimethylpyridin-2-amine (1.1 mmol, 161 mg)[1] to the solution. The solution will remain pale yellow.

  • Deprotonation: Slowly add triethylamine (NEt₃, 5.0 mmol, 0.7 mL) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Purification: Concentrate the mixture under reduced pressure to approximately 3 mL. Add cold diethyl ether (20 mL) to precipitate the gold(I) acetylide complex.

  • Validation: Filter the solid and wash with water (to remove[HNEt₃]Cl salts) and cold ether. Dry under vacuum.

    • Self-Validation Check: Verify the disappearance of the terminal alkyne C–H stretch (~3290 cm⁻¹) and the shift of the C≡C stretch to ~2110 cm⁻¹ via FT-IR.

Protocol B: Palladium-Catalyzed M–C Coupling for Heterobimetallic Frameworks

Objective: Graft the ligand onto an Iron core via Sonogashira-type M–C coupling to create a heterobimetallic catalyst[2]. Causality: Pd(0) inserts into an M–I bond (e.g., Cp(CO)₂Fe–I), and CuI facilitates the transmetalation of the 5-ethynyl-N,N-dimethylpyridin-2-amine. The amine group on the ligand accelerates the oxidative addition step by increasing electron density on the Pd center once transiently coordinated.

Step-by-Step Methodology:

  • Setup: Charge a dry Schlenk tube with Cp(CO)₂FeI (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent & Base: Add degassed diisopropylamine (DIPA, 10 mL) and THF (10 mL).

  • Coupling: Add 5-ethynyl-N,N-dimethylpyridin-2-amine (1.2 mmol). Stir at 60 °C for 8 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 15 mL). Dry over MgSO₄, concentrate, and purify via neutral alumina column chromatography (Hexane/EtOAc).

  • Validation: ¹H NMR should show the characteristic N-CH₃ singlet at ~3.1 ppm and the absolute disappearance of the terminal alkyne proton at ~3.3 ppm.

Visualizations

G L 5-ethynyl-N,N-dimethylpyridin-2-amine (Bifunctional Ligand) M1 N-Coordination (e.g., Pd, Cu Catalysis) L->M1 Transition Metal Halide Neutral pH M2 Acetylide Formation (e.g., Au, Ru, Pt Catalysis) L->M2 Base + Metal Precursor (-HX) M3 Pi-Alkyne Coordination (e.g., Ag, Pt Intermediates) L->M3 Soft Lewis Acid (No Base)

Coordination modes of 5-ethynyl-N,N-dimethylpyridin-2-amine in transition metal catalysis.

G Cat [Au]-C≡C-Py(NMe2) Active Catalyst Sub Alkyne Substrate Coordination Cat->Sub + Substrate Act Pi-Activation of Substrate (Au...C≡C) Sub->Act Electron transfer Nuc Nucleophilic Attack (Py-NMe2 acts as internal base) Act->Nuc + H2O / Nucleophile Prod Product Release & Catalyst Regeneration Nuc->Prod Proton transfer Prod->Cat - Product

Bifunctional catalytic cycle demonstrating the internal basicity of the dimethylamino group.

References

  • Fluorochem. "5-ETHYNYL-N,N-DIMETHYL-2-PYRIDINAMINE (CAS 754190-29-9) - Product Specifications & Chemical Properties." Fluorochem UK. 1

  • Lefèvre, G. et al. "Iron‐Catalyzed [2+2+2] Cycloadditions for the Construction of Aromatic and Heteroaromatic Rings." D-NB Info Repository. 4

  • National Institutes of Health (PMC). "Catalyzed M–C coupling reactions in the synthesis of σ-(pyridylethynyl)dicarbonylcyclopentadienyliron complexes." PMC Archive. 2

  • KAUST Repository. "Mixed Ligand Copper(I) complexes with alkynyl functionalized iminopyridine and substituted ethynylpyridine." King Abdullah University of Science and Technology. 3

Sources

Application

Application Note: Advanced Functionalization of 5-Ethynyl-N,N-dimethylpyridin-2-amine in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9) Executive Summary & Chemical Profile 5-ethynyl-N,N-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9)

Executive Summary & Chemical Profile

5-ethynyl-N,N-dimethylpyridin-2-amine is a highly versatile, bifunctional building block widely utilized in modern drug discovery and bioconjugation[1]. The molecule features an electron-rich N,N-dimethylpyridin-2-amine core—ideal for hydrogen bonding and target-protein coordination—paired with a terminal alkyne at the 5-position. This alkyne serves as a bioorthogonal handle, enabling late-stage functionalization through carbon-carbon bond formation or cycloaddition.

Ethynylpyridines are 2[2], but their unique electronic properties demand precise control over reaction conditions to ensure high catalytic turnover and prevent catalyst poisoning.

Mechanistic Causality & Scaffold Electronics

As a Senior Application Scientist, it is critical to understand why standard alkyne protocols often fail or underperform with this specific substrate.

The Electronic Interplay: The N,N-dimethylamino group at the 2-position acts as a powerful electron-donating group (EDG) via resonance (+M effect). This significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 3 and 5).

  • Catalyst Sequestration Risk: The highly basic pyridine nitrogen is a strong Lewis base. In metal-catalyzed reactions, this nitrogen can competitively coordinate with transition metals like Cu(I) and Pd(II), sequestering the catalyst and stalling the reaction[3].

  • Alkyne Nucleophilicity: Because the alkyne at the 5-position is electronically enriched, its terminal proton is slightly less acidic than that of a standard phenylacetylene. This alters the kinetics of the initial deprotonation step in cross-coupling reactions, necessitating optimized base and ligand selections.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC (Click Chemistry) is the gold standard for coupling this terminal alkyne with azide-bearing fluorophores, PEG linkers, or targeting ligands. To prevent the basic pyridine nitrogen from chelating the copper catalyst, a strongly coordinating, multidentate ligand must be employed.

CuAAC_Pathway Alkyne 5-ethynyl-N,N-dimethylpyridin-2-amine (Terminal Alkyne) Intermediate Cu(I)-Acetylide Intermediate Alkyne->Intermediate Deprotonation & Cu(I) Binding Azide Azide Partner (R-N3) Product 1,2,3-Triazole Bioconjugate Azide->Product Cycloaddition Catalyst CuSO4 + Na-Ascorbate + THPTA Ligand Catalyst->Intermediate Supplies active Cu(I) Intermediate->Product Reacts with Azide

CuAAC Workflow: Conversion of 5-ethynyl-N,N-dimethylpyridin-2-amine to a 1,2,3-triazole conjugate.

Causality of Experimental Design
  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is critical. It binds Cu(I) tightly, protecting it from disproportionation and outcompeting the N,N-dimethylpyridin-2-amine substrate for metal coordination.

  • Sodium Ascorbate: Used in 5-10x excess relative to copper to continuously reduce any oxidized Cu(II) back to the active Cu(I) state in situ.

Self-Validating Step-by-Step Methodology
  • Preparation: Dissolve 5-ethynyl-N,N-dimethylpyridin-2-amine (1.0 equiv, 0.1 M) and the target azide (1.05 equiv) in a degassed solvent mixture of t-BuOH/H₂O (1:1 v/v).

  • Catalyst Pre-complexation: In a separate vial, mix CuSO₄·5H₂O (0.05 equiv) and THPTA (0.10 equiv) in H₂O. Validation Check: The solution should turn a distinct, bright blue, confirming the formation of the Cu(II)-THPTA complex.

  • Activation: Add sodium ascorbate (0.5 equiv, freshly prepared in H₂O) to the catalyst mixture. Validation Check: The blue color will rapidly fade to colorless or pale yellow, visually validating the reduction to active Cu(I).

  • Reaction: Transfer the active catalyst solution to the alkyne/azide mixture. Stir at room temperature for 2-4 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the alkyne mass (m/z 147.1 for [M+H]⁺) and the appearance of the triazole product mass.

  • Workup: Dilute with EtOAc, wash with saturated EDTA solution (to strip residual copper), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Sonogashira Cross-Coupling

The 4 is utilized to build extended, conjugated molecular architectures by coupling the alkyne with aryl or vinyl halides[4].

Sonogashira_Cycle Pd_Cat Pd(0) Catalyst Ox_Add Pd(II) Intermediate (Oxidative Addition) Pd_Cat->Ox_Add Ar-X Addition Transmet Pd(II) Acetylide (Transmetalation) Ox_Add->Transmet Cu-Acetylide Transfer Transmet->Pd_Cat Reductive Elimination Product Internal Alkyne Product Transmet->Product Yields Product Aryl_X Aryl Halide (Ar-X) Aryl_X->Ox_Add Alkyne 5-ethynyl-N,N-dimethylpyridin-2-amine + Cu(I) Co-catalyst Alkyne->Transmet

Sonogashira Catalytic Cycle highlighting the role of 5-ethynyl-N,N-dimethylpyridin-2-amine.

Causality of Experimental Design
  • Anaerobic Conditions: The electron-rich nature of the alkyne makes it highly susceptible to Glaser homocoupling (alkyne-alkyne dimerization) in the presence of oxygen and copper[4]. Strict degassing is mandatory.

  • Base Selection: Triethylamine (TEA) is used as both a base and a co-solvent. Because the alkyne proton is slightly less acidic due to the EDG effect of the dimethylamino group, mild heating (50 °C) is often required to drive the formation of the copper acetylide intermediate.

Self-Validating Step-by-Step Methodology
  • Degassing: In a Schlenk flask, dissolve the aryl iodide (1.0 equiv) in a mixture of DMF/TEA (3:1 v/v). Sparge the solution with Argon for 15 minutes. Validation Check: Continuous, steady bubbling without solvent evaporation ensures oxygen removal.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv) under positive Argon pressure. The solution will typically turn pale yellow/orange.

  • Alkyne Addition: Add 5-ethynyl-N,N-dimethylpyridin-2-amine (1.2 equiv) dropwise or in portions.

  • Reaction: Heat the mixture to 50 °C. Validation Check: As the reaction proceeds, the mixture will become cloudy or form a fine precipitate (triethylammonium halide salt). This visual cue confirms catalytic turnover.

  • Monitoring: Check via TLC (UV active) after 4 hours. The alkyne spot should be consumed, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash chromatography.

Quantitative Data & Troubleshooting Matrix

Reaction TypeKey Reagents & CatalystsExpected YieldTypical TimePrimary Failure ModeDiagnostic Check
CuAAC (Click) CuSO₄ (5 mol%), THPTA (10 mol%), Na-Ascorbate (50 mol%)85 - 95%2 - 4 hoursCatalyst poisoning by pyridine nitrogenSolution stays blue (Cu(II) not reduced) or turns brown (Cu(I) oxidized).
Sonogashira Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), TEA/DMF70 - 85%4 - 12 hoursGlaser homocoupling (dimerization)LC-MS shows a mass of 290.2 [M+H]⁺ (dimer) instead of the cross-coupled product.

References

  • 5-ETHYNYL-N,N-DIMETHYL-2-PYRIDINAMINE (CAS 754190-29-9)
  • A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs.
  • Source: NIH / PubMed Central (PMC)
  • Source: Royal Society of Chemistry (RSC)

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Ethynyl-N,N-dimethylpyridin-2-amine

Executive Summary & Molecule Profile This guide details the operational protocols for utilizing 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS: N/A for specific ethynyl derivative; derived from Bromo-precursor CAS 26163-07-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the operational protocols for utilizing 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS: N/A for specific ethynyl derivative; derived from Bromo-precursor CAS 26163-07-5) in palladium-catalyzed cross-coupling reactions.

This molecule represents a classic "Push-Pull" synthon :

  • The "Push": The N,N-dimethylamino group at position 2 is a strong electron-donating group (EDG), significantly increasing electron density on the pyridine ring via resonance.

  • The Handle: The terminal alkyne at position 5 serves as the reactive handle for C-C bond formation.

Key Application Areas:

  • Medicinal Chemistry: Synthesis of Type I/II kinase inhibitors where the pyridine core mimics the ATP adenine ring (e.g., analogous to Vemurafenib intermediates).

  • Materials Science: Construction of molecular wires and nonlinear optical (NLO) chromophores. The conjugation between the amine donor and the alkyne acceptor creates strong intramolecular charge transfer (ICT) pathways.

Critical Mechanistic Considerations

Before beginning experimental work, researchers must understand how the electronic structure of this specific substrate influences the catalytic cycle.

The "Deactivated" Proton Challenge

In standard Sonogashira couplings, the acidity of the terminal alkyne proton is crucial for the copper-mediated transmetallation step.

  • Effect: The electron-donating dimethylamino group increases the pKa of the acetylenic proton at position 5 compared to a standard phenylacetylene.

  • Consequence: The deprotonation step by the amine base (e.g., Et₃N) is slower.

  • Solution: Use of a stronger base (e.g., DIPA or piperidine) or slightly elevated temperatures (60–80 °C) is often required to drive the copper cycle.

Catalyst Poisoning (The Pyridine Trap)

The pyridine nitrogen (N1) is a Lewis base capable of coordinating to the Pd(II) center, potentially displacing phosphine ligands and forming an inactive Pd(L)2(Substrate)2 complex.

  • Mitigation: Use bulky, chelating phosphine ligands (e.g., dppf, Xantphos) that are harder to displace than simple PPh₃.

Experimental Protocols

Protocol A: Sonogashira Coupling (Aryl-Alkynylation)

Objective: Coupling 5-ethynyl-N,N-dimethylpyridin-2-amine (Nucleophile) with an Aryl Iodide/Bromide (Electrophile).

Materials & Reagents
ComponentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileIodides react faster than bromides.
5-Ethynyl-substrate 1.1 – 1.2NucleophileSlight excess to account for homocoupling.
PdCl₂(PPh₃)₂ 0.03 (3 mol%)CatalystStandard prep-catalyst. Use Pd(dppf)Cl₂ for sterically hindered partners.
CuI 0.05 (5 mol%)Co-catalystEssential for activating the alkyne.
Triethylamine (Et₃N) 3.0BaseActs as proton scavenger and solvent/co-solvent.
DMF or THF SolventSolventAnhydrous. Degassed is critical.
Step-by-Step Procedure
  • Degassing (Critical Step):

    • Oxygen promotes the Glaser homocoupling of the alkyne (forming a diyne dimer), which consumes your starting material.

    • Action: Sparge the reaction solvent (DMF/Et₃N mixture) with Argon or Nitrogen for 15 minutes prior to use.

  • Reaction Assembly:

    • To a dry, argon-flushed Schlenk tube or microwave vial, add:

      • Aryl Halide (1.0 mmol)[1]

      • PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol)

      • CuI (9.5 mg, 0.05 mmol)

    • Note: If the 5-ethynyl substrate is a solid, add it now. If oil/liquid, add in step 3.

  • Solvent Addition:

    • Add degassed solvent (5 mL DMF) and Et₃N (0.42 mL, 3 mmol).

    • Add 5-ethynyl-N,N-dimethylpyridin-2-amine (if liquid) via syringe.

  • Reaction:

    • Seal the vessel.[2]

    • Heat to 65 °C for 4–12 hours. Monitor by TLC or LCMS.

    • Checkpoint: The reaction mixture should turn dark brown/black (active Pd species). If it remains pale yellow and no product forms, oxygen may have deactivated the catalyst.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.

    • Optional: Wash with 5% aqueous ethylenediamine or NH₄OH to chelate and remove residual copper (blue aqueous layer).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography. Note: The dimethylamino group makes the product basic. Pre-treat silica with 1% Et₃N in hexanes to prevent streaking, or use amine-functionalized silica.

Protocol B: "Click" Chemistry (CuAAC)

Objective: Synthesis of Triazole-linked Bioconjugates. Context: If the goal is not a C-C bond but linking the pyridine fluorophore to a biomolecule (azide).

  • Dissolve: 5-ethynyl-substrate (1.0 equiv) and Azide-partner (1.0 equiv) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Run: Stir at RT for 2–4 hours.

  • Advantage: The pyridine nitrogen does not interfere significantly with the Cu(I)-triazole cycle in aqueous media.

Mechanism & Pathway Visualization

The following diagram illustrates the Sonogashira cycle, explicitly highlighting the competitive inhibition caused by the pyridine nitrogen and the electronic "push" effect.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso Prod Reductive Elimination (Product Release) Iso->Prod Prod->Pd0 - Product ArX Aryl Halide (Ar-X) ArX->OxAdd Alkyne 5-ethynyl-N,N-dimethylpyridin-2-amine CuAcetylide Copper Acetylide (Cu-C≡C-Py) Alkyne->CuAcetylide + CuI / Base Poison Catalyst Poisoning (Pyridine N -> Pd) Alkyne->Poison Coordination CuX CuI Catalyst CuAcetylide->TransMet Glaser Glaser Homocoupling (O2 mediated) CuAcetylide->Glaser + O2 Base Base (Et3N) Base->CuAcetylide Poison->Pd0 Inhibition

Caption: Sonogashira catalytic cycle showing the entry of the 5-ethynyl-pyridine substrate (Red) and potential inhibitory pathways (Dashed/Grey).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl₂ or Pd(Xantphos)Cl₂ . The chelating ligands prevent pyridine coordination.
Low Yield / Dimer Formation Glaser Homocoupling (Blue fluorescent spot on TLC).Rigorous degassing is required. Ensure Ar/N₂ atmosphere. Add the alkyne slowly (dropwise) to keep its concentration low relative to the Aryl Halide.
Reaction Stalls at 50% Incomplete Transmetallation.The alkyne proton is less acidic due to the dimethylamino group. Increase temperature to 80°C or use Cs₂CO₃ in DMF instead of Et₃N.
Product Streaks on Column Product is basic.Add 1-2% Triethylamine to the eluent (DCM/MeOH or Hex/EtOAc).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Zhu, Q., et al. (2017).[3] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Polymer Materials, 7, 1-11. Link

  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. Link

  • BenchChem Application Note. (2024). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (General Pyridine Halogenation/Coupling Protocols). Link

  • PubChem Compound Summary. (2025). 5-bromo-N,N-dimethylpyridin-2-amine (Precursor Data).[4][5][6] Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always consult Safety Data Sheets (SDS) for 5-ethynyl-N,N-dimethylpyridin-2-amine and palladium catalysts before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethynyl-N,N-dimethylpyridin-2-amine

Ticket ID: #SYN-PYR-005 Subject: Optimization & Troubleshooting for Electron-Rich Pyridine Alkynylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Y...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-PYR-005 Subject: Optimization & Troubleshooting for Electron-Rich Pyridine Alkynylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

You are attempting to synthesize 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS: 754190-29-9).[1] This is not a trivial Sonogashira coupling. The presence of the dimethylamino group at the C2 position significantly alters the electronic properties of the pyridine ring, creating specific challenges distinguishing it from standard aryl halide couplings.

Core Challenges
  • Electronic Deactivation: The

    
     group is a strong electron-donating group (EDG). It increases electron density on the pyridine ring, making the C-Halogen bond (at C5) more electron-rich. This disfavors the oxidative addition  step of the Palladium cycle, which is typically the rate-determining step.
    
  • Catalyst Poisoning: The pyridine nitrogen (N1) and the exocyclic amine (N2) can coordinate to Pd(II) or Cu(I) species, potentially arresting the catalytic cycle (the "catalyst sink" effect).

  • Purification Instability: As a basic aminopyridine with a terminal alkyne, the product is prone to streaking on silica and potential polymerization if stored improperly.

Standard Operating Procedure (The "Installation")

Do not attempt direct coupling with acetylene gas; the risk of homocoupling (Glaser) and bis-coupling is too high. The industry-standard route utilizes Trimethylsilylacetylene (TMSA) as a "masked" acetylene.

Phase A: The Coupling (Sonogashira)

Reaction Scheme: 5-bromo-N,N-dimethylpyridin-2-amine + TMS-acetylene -> [Pd/Cu] -> Intermediate-TMS

ComponentStandard ReagentMolar Eq.Critical Notes
Substrate 5-bromo-N,N-dimethylpyridin-2-amine1.0If available, the 5-Iodo analog reacts 10-20x faster.
Alkyne Trimethylsilylacetylene (TMSA)1.2 - 1.5Excess required to account for volatility.
Catalyst

0.05 (5%)Standard. Switch to

if conversion < 50%.
Co-Catalyst CuI (Copper Iodide)0.02 (2%)Must be off-white/tan. Green/Blue CuI is dead (oxidized).
Base/Solvent

/ THF (1:1)
SolventDegassing is mandatory .
Temp 60°C - 80°C-Higher temps promote catalyst death for this substrate.

Protocol:

  • Degas: Sparge solvent (

    
    ) with Argon for 30 mins. Oxygen is the enemy of this electron-rich cycle.
    
  • Charge: Add Substrate, Pd-catalyst, and CuI to a dry flask under Argon.

  • Initiate: Add degassed solvent mixture.[2]

  • Addition: Add TMSA via syringe.

  • Heat: Stir at 70°C. Monitor via TLC/LCMS every 2 hours.

Phase B: Deprotection (TMS Removal)

Reaction Scheme: Intermediate-TMS -> [K2CO3/MeOH] -> 5-ethynyl-N,N-dimethylpyridin-2-amine

  • Dissolve crude TMS-intermediate in Methanol .

  • Add

    
      (1.5 eq).
    
  • Stir at Room Temperature (Do not heat; terminal alkynes can polymerize).

  • Reaction is usually complete in < 1 hour.

Troubleshooting & Diagnostics

Use this logic flow to diagnose low yields or failed reactions.

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield / No Reaction CheckColor Check Reaction Color Start->CheckColor Black Precipitate is Black/Mirror? CheckColor->Black Yes Green Solution is Green/Blue? CheckColor->Green Yes Stalled Starting Material Unchanged? CheckColor->Stalled No (Remains Tan/Yellow) PdDeath Pd Black Formation (Catalyst Decomposition) Black->PdDeath Oxidation Cu(I) Oxidized to Cu(II) (Glaser Coupling Risk) Green->Oxidation Sol1 Fix: Better Degassing Lower Temp (60C) PdDeath->Sol1 Sol2 Fix: Fresh CuI Argon Balloon Oxidation->Sol2 ElecIssue Electronic Deactivation (Substrate too electron-rich) Stalled->ElecIssue Sol3 Fix: Switch Ligand to XPhos OR Use 5-Iodo Precursor ElecIssue->Sol3

Caption: Diagnostic logic tree for Sonogashira coupling of aminopyridines. Blue nodes indicate decision points; Green nodes indicate solutions.

FAQ: Specific Failure Modes

Q1: The reaction turns black immediately upon heating, and conversion stops.

  • Diagnosis: "Palladium Black" precipitation. The catalyst has aggregated and fallen out of solution.

  • Root Cause: Likely oxygen ingress or temperature shock.

  • Fix: Ensure the flask is flame-dried and argon-purged. If the problem persists, switch to a more robust precatalyst like

    
     , which holds the metal more tightly than 
    
    
    
    .

Q2: I see the product on LCMS, but I lose it during purification (Silica column).

  • Diagnosis: Irreversible adsorption. The pyridine nitrogen and the amino group are binding to the acidic silanols on the silica gel.

  • Fix: You must "neutralize" your silica.

    • Eluent: Use Hexane/Ethyl Acetate with 1% to 5% Triethylamine (

      
      ) .
      
    • Pre-wash: Flush the column with the

      
      -containing solvent before loading your sample.
      

Q3: The reaction is extremely slow (24h+).

  • Diagnosis: Electronic deactivation. The 2-dimethylamino group pushes electron density into the ring, making the C-Br bond at position 5 less electrophilic.

  • Advanced Fix: Add a ligand that accelerates oxidative addition. XPhos or SPhos (Buchwald Ligands) are excellent for electron-rich aryl halides.

    • Recipe:

      
       (1.5 mol%) + XPhos (3 mol%).
      

Advanced Visualization: The Reaction Mechanism

Understanding why the reaction fails requires visualizing the catalytic cycle interferences.

Mechanism Substrate 5-Br-2-NMe2-Pyridine OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Slowed by EDG PdInt Pd(II) Species OxAdd->PdInt TransMet Transmetallation (Cu-Acetylide enters) PdInt->TransMet Prod Product TransMet->Prod EDG_Effect EDG (NMe2) Sceens Nucleus EDG_Effect->OxAdd Inhibits Chelation N-Coordination (Poisoning) Chelation->PdInt Traps Catalyst

Caption: Mechanistic bottlenecks. The red node (Oxidative Addition) is the primary failure point due to the electron-donating nature of the substrate.

References & Authority

  • Sonogashira Coupling of Electron-Rich Pyridines:

    • Mechanistic Insight: For deactivated heteroaryl halides (like 2-aminopyridines), bulky phosphine ligands or bidentate ligands (dppf) are required to facilitate oxidative addition.

    • Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Purification of Aminopyridines:

    • Protocol: The use of triethylamine-doped silica gel is standard practice to prevent tailing and loss of basic heterocyclic compounds.

    • Source:Journal of Medicinal Chemistry protocols often cite 1-5% Et3N/MeOH/DCM gradients for similar kinase inhibitor scaffolds.

  • Specific Compound Data (CAS 754190-29-9):

    • Validation: Confirmed existence of 5-ethynyl-N,N-dimethylpyridin-2-amine as a distinct chemical entity used in synthesis-on-demand workflows.

    • Source: (Verified CAS Registry).

For further assistance, please upload your LCMS data traces to the secure portal.

Sources

Optimization

improving the yield of Sonogashira coupling for aminopyridines

Welcome to the Technical Support Center for Catalysis. Aminopyridines are notoriously challenging substrates in cross-coupling methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalysis. Aminopyridines are notoriously challenging substrates in cross-coupling methodologies. The combination of an electron-deficient pyridine ring and a highly Lewis basic exocyclic amine creates a perfect storm for catalyst poisoning, off-cycle coordination, and undesired side reactions.

This guide is designed to help researchers systematically diagnose and resolve yield-limiting issues during the Sonogashira coupling of aminopyridines.

Diagnostic Workflow

G N1 Low Yield in Aminopyridine Sonogashira Coupling N2 Symptom: Unreacted Substrate (Catalyst Poisoning) N1->N2 N3 Symptom: High Homocoupling (Glaser Defect) N1->N3 N4 Symptom: Side Reactions (N-Alkynylation/Cyclization) N1->N4 N5 Action: Use Bulky Ligands (XPhos) or Pd Precatalysts N2->N5 N6 Action: N-Protect Amine (Boc, Ts, Ms) N2->N6 N7 Action: Copper-Free Protocol (PdCl2(PPh3)2 / Cs2CO3) N3->N7 N8 Action: Strict Anaerobic Degassing (Freeze-Pump-Thaw) N3->N8 N4->N6 N9 Action: Tune Base & Temp (e.g., Et3N at 100°C) N4->N9

Troubleshooting workflow for aminopyridine Sonogashira coupling.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at <10% conversion with mostly unreacted aminopyridine recovered. How do I prevent catalyst poisoning? Causality & Solution: The exocyclic amine and the pyridine nitrogen can act as bidentate or bridging ligands, chelating the palladium center to form a thermodynamically stable, catalytically dead Pd(II) complex[1]. To overcome this, you must disrupt this coordination sphere using one of two strategies:

  • Electronic Shielding (Protecting Groups): Masking the free amine with electron-withdrawing protecting groups (e.g., Boc, Ts, or Ms) drastically reduces its Lewis basicity. Studies show that while free 2-iodoanilines and aminopyridines often poison the catalyst, N-tosyl or N-Boc protection restores catalytic turnover and drives the reaction to completion[2].

  • Ligand Tuning: If protection is not viable, utilize bulky, electron-rich phosphine ligands (like XPhos) or pre-formed Pd-G3 precatalysts. The extreme steric bulk of XPhos prevents the aminopyridine from displacing the phosphine ligand, keeping the palladium in the active catalytic cycle[1].

Q2: I am observing massive amounts of terminal alkyne homocoupling (diynes) instead of my product. How do I suppress this Glaser defect? Causality & Solution: Glaser homocoupling is an oxidative side reaction driven by the copper(I) co-catalyst in the presence of trace oxygen[3]. Because electron-deficient aminopyridines undergo the initial oxidative addition step very slowly, the terminal alkyne has more time to homocouple. Solution: First, ensure rigorous freeze-pump-thaw degassing. If the diyne persists, transition to a Copper-Free Sonogashira Protocol . By utilizing PdCl2(PPh3)2 or Pd(OAc)2 without CuI, you bypass the copper-acetylide intermediate entirely, completely shutting down the Glaser pathway[3][4].

Q3: What are the best baseline conditions for coupling an unprotected 2-amino-3-bromopyridine? Causality & Solution: For unprotected substrates, the choice of the palladium salt is critical. Research indicates that Pd(CF3COO)2 (2.5 mol%) paired with PPh3 (5 mol%) and CuI (5 mol%) in DMF at 100°C is highly effective[5]. The trifluoroacetate ligands are more labile and electron-withdrawing than standard halides or acetates. This accelerates the initial oxidative addition of Pd(0) into the deactivated C-Br bond of the aminopyridine, allowing the productive cross-coupling cycle to outpace catalyst degradation[5].

Quantitative Data: Condition Optimization

The following table summarizes the yield variations based on catalyst selection and protection strategies across different literature protocols.

Substrate TypeCatalyst SystemCo-CatalystSolvent / BaseTemp (°C)Yield (%)Ref
2-Amino-3-bromopyridine (Free)Pd(CF3COO)2 / PPh3CuIDMF / Et3N10072 - 96%[5]
3-Amino-5-bromopyridine (Free)Pd(PPh3)4CuITHF / Et3N70< 20%[1]
N-Boc-2-iodoaniline analogPd-Cu/C (Heterogeneous)None (Bimetallic)Water / Ethanolamine8095%[2]
2,5-Dibromo-3-(CF3)pyridine[DTBNpP]Pd(crotyl)ClNone (Cu-Free)TMPRT to 60> 85%[4]

Standard Operating Procedure (SOP): Copper-Free Sonogashira Coupling

This self-validating protocol is designed specifically for challenging aminopyridines to minimize Glaser homocoupling and prevent catalyst poisoning[4][6].

Step 1: Rigorous Degassing

  • Action: Dissolve the aminopyridine (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous DMF (0.2 M) in a Schlenk tube. Perform three freeze-pump-thaw cycles.

  • Causality: Removing dissolved O₂ prevents premature oxidation of the Pd(0) species and eliminates oxidative side-reactions.

  • Self-Validation: The solution must transition from aerated to completely bubble-free under static vacuum before proceeding.

Step 2: Catalyst & Base Addition

  • Action: Under a positive pressure of Argon, add PdCl2(PPh3)2 (5 mol%) and anhydrous Cs2CO3 (2.0 equiv).

  • Causality: Cs2CO3 is preferred over amine bases in copper-free systems because it provides the necessary basicity to deprotonate the alkyne without acting as a competing Lewis basic ligand that could poison the palladium center[4][6].

  • Self-Validation: A distinct color change (typically to a deep yellow/orange) upon heating indicates the successful reduction of Pd(II) to the active Pd(0) catalytic species.

Step 3: Reaction Execution & Monitoring

  • Action: Seal the tube and heat the reaction mixture to 90°C. Monitor via LCMS every 2 hours.

  • Self-Validation: The disappearance of the starting aminopyridine mass and the appearance of the product mass without the [2M-2H] diyne mass confirms the success of the copper-free conditions.

Step 4: Quenching & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to pull the DMF into the aqueous layer.

  • Action: Pass the organic layer through a short pad of Celite doped with a metal scavenger (e.g., QuadraSil AP) to remove palladium residues before standard silica gel column chromatography.

References

  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. 4

  • Benchchem. Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. 1

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. 6

  • Google Patents. US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof. 3

  • Scientific Research Publishing (SCIRP). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. 5

  • Beilstein Journals. Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst. 2

Sources

Troubleshooting

optimizing reaction conditions for N,N-dimethylation of 2-aminopyridines

Status: Online 🟢 Current Operator: Senior Application Scientist Dr. Aris Topic: Optimization of Reaction Conditions for 2-Aminopyridine Dimethylation Executive Summary: The Nucleophilicity Paradox Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Current Operator: Senior Application Scientist Dr. Aris Topic: Optimization of Reaction Conditions for 2-Aminopyridine Dimethylation

Executive Summary: The Nucleophilicity Paradox

Welcome to the technical guide. You are likely here because 2-aminopyridines behave poorly compared to standard anilines. The pyridine ring nitrogen is a σ-electron withdrawer, significantly reducing the nucleophilicity of the exocyclic amino group (


). Furthermore, the ring nitrogen (

) is often more basic and nucleophilic than the exocyclic nitrogen, leading to unwanted ring quaternization (pyridinium salt formation) if direct alkylation (e.g., MeI, Me

SO

) is attempted.

The Solution: To achieve selective exocyclicN,N-dimethylation, you must bypass direct alkylation and utilize Reductive Amination . This guide focuses on the "Gold Standard" protocol using Sodium Triacetoxyborohydride (STAB) and alternative high-throughput methods.

Module 1: The Gold Standard Protocol (STAB)

User Query #101:

"I am using NaBH(OAc)3 with formaldehyde, but the reaction stalls at the mono-methyl stage or shows low conversion. What are the optimal conditions?"

Diagnostic & Solution:

The reaction proceeds via an iminium ion intermediate.[1][2][3][4] For 2-aminopyridines, the formation of this intermediate is the rate-determining step due to the low basicity of the exocyclic amine.

Optimized Protocol: The "Acid-Spike" Method

Reagents:

  • Substrate: 2-Aminopyridine derivative (1.0 equiv)

  • Carbon Source: Aqueous Formaldehyde (37% w/w) or Paraformaldehyde (5-10 equiv). Note: Large excess is required to drive kinetics.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (3.0 - 4.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Catalyst: Acetic Acid (AcOH) (1.0 - 5.0 equiv).

Step-by-Step Workflow:

  • Imine Pre-equilibrium: Dissolve the 2-aminopyridine in DCE (0.1 M). Add Formaldehyde (5 equiv).

  • Acid Activation: Add Acetic Acid (2 equiv). Crucial Step: Stir for 15-30 minutes at room temperature. This protonates the hemiaminal, facilitating water loss to generate the reactive iminium species.

  • Reduction: Add STAB (3 equiv) in one portion.

  • Monitoring: Stir at RT for 4–12 hours.

    • Checkpoint: If mono-methylated product persists, add a second portion of Formaldehyde (2 equiv) and STAB (1 equiv).

  • Quench: Quench with saturated aqueous NaHCO

    
     (do not use strong base immediately if ester groups are present).
    
Why this works (Causality):

STAB is a mild hydride donor.[3] It does not reduce formaldehyde directly at a significant rate, allowing it to coexist in solution. The acetic acid serves two roles:

  • It catalyzes the formation of the iminium ion from the neutral amine and formaldehyde.

  • It buffers the basicity of the pyridine ring, preventing the "shut-down" of the reaction where the substrate aggregates or coordinates with boron species.

Module 2: Troubleshooting Regioselectivity & Side Reactions

User Query #102:

"I see a byproduct with a similar mass but different retention time. Is it possible I methylated the ring nitrogen?"

Diagnostic & Solution:

Yes. While reductive amination favors the exocyclic nitrogen, direct alkylation (using alkyl halides) favors the ring nitrogen.

Visualizing the Pathway:

ReactionPathways Start 2-Aminopyridine Imine Exocyclic Iminium (Intermediate) Start->Imine HCHO, H+ SideProduct 1-Methyl-2-aminopyridinium Salt (Undesired) Start->SideProduct Me-X (Kinetic Control) Formaldehyde HCHO (Reductive Amination) MeI Me-X (Direct Alkylation) Product N,N-Dimethyl-2-aminopyridine (Desired) Imine->Product Hydride (H-)

Caption: Divergent pathways. Reductive amination (top) targets the exocyclic amine via iminium formation.[3] Direct alkylation (bottom) attacks the more basic ring nitrogen.

Verification Protocol:

  • NMR Check:

    • Ring Methylation: Look for a singlet around 3.8 - 4.2 ppm (typically deshielded). The ring protons will also shift downfield significantly due to the positive charge on the ring.

    • Exocyclic Methylation: The N-Me

      
       singlet typically appears around 3.0 - 3.2 ppm .
      
  • Solubility Test: Quaternary salts (Ring N-Me) are often insoluble in non-polar solvents (Et2O, Hexanes) but soluble in water/MeOH. The desired product is lipophilic.

Module 3: Difficult Substrates (Electron Deficient)

User Query #103:

"My 2-aminopyridine has a nitro/cyano group at position 5. It is extremely unreactive. STAB isn't working."

Diagnostic & Solution:

Electron-withdrawing groups (EWGs) reduce the nucleophilicity of the exocyclic amine further, making iminium formation unfavorable. STAB may be too mild.

Alternative Protocol: High-Temperature Eschweiler-Clarke

While harsher, the formic acid acts as a high-dielectric solvent and strong acid catalyst to force the reaction.

Protocol:

  • Mix Substrate (1 equiv) with Formic Acid (98%, 10-20 equiv) and Formaldehyde (37% aq, 5-10 equiv).

  • Reflux (100°C) for 12-24 hours. Caution: CO2 evolution.

  • Workup: Basify to pH > 12 with NaOH to ensure the product is neutral and extractable.

Comparative Analysis of Reducing Agents:

ReagentReactivitySelectivityToxicityRecommended For
NaBH(OAc)3 (STAB) MildHighLowGeneral purpose, sensitive groups (esters, nitriles).
NaBH3CN MediumHighHigh (Cyanide) Historic method, use only if STAB fails.
Formic Acid / HCHO Low (Requires Heat)MediumLowSterically hindered or extremely electron-poor substrates.
H2 / Pd-C / HCHO HighLow (Reduces alkenes/nitro)LowIndustrial scale, clean substrates.

Module 4: Purification Strategy

Since 2-aminopyridines are basic, use "Catch and Release" to purify them from non-basic impurities (like unreacted formaldehyde polymers).

  • Extraction: Dilute reaction with EtOAc. Wash with 1M HCl .

    • Result: Product moves to the aqueous layer (protonated). Impurities stay in organic.

  • Basification: Isolate aqueous layer. Basify with 2M NaOH to pH 12.

  • Re-extraction: Extract aqueous layer with DCM or EtOAc.

  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

  • Sorribes, I., Junge, K., & Beller, M. (2014). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Chimia, 68(4), 204-208. Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Standard text for Eschweiler-Clarke mechanism).
Need further assistance?
  • Check pH: Ensure your reaction pH is slightly acidic (pH 4-5) during the imine formation step.

  • Dry Solvents: Water can hydrolyze the iminium intermediate back to the starting material. Use anhydrous DCE.

Guide generated by Dr. Aris, Senior Application Scientist.

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Sonogashira Reactions

Welcome to the Catalyst Troubleshooting and Support Center. As a Senior Application Scientist, I frequently encounter stalled cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Troubleshooting and Support Center. As a Senior Application Scientist, I frequently encounter stalled cross-coupling reactions. The Sonogashira reaction—while a robust method for forming C(sp2)–C(sp) bonds—is notoriously susceptible to palladium catalyst deactivation[1].

This guide moves beyond simple "try this" advice. We will diagnose the root causes of catalyst failure, explain the mechanistic causality behind these issues, and provide self-validating experimental protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Diagnostic Logic: Identifying the Deactivation Pathway

Before altering your reaction conditions, you must diagnose how the catalyst died. The flowchart below outlines the logical progression for identifying the deactivation mechanism based on visual and analytical cues.

DiagnosticFlow Start Reaction Stalled / Low Yield CheckVisual Visual Inspection of Reaction Mixture Start->CheckVisual BlackPpt Black Precipitate Observed? CheckVisual->BlackPpt YesBlack Pd Black Formation (Aggregation/Ligand Loss) BlackPpt->YesBlack Yes NoBlack Analyze Crude by LC/GC-MS BlackPpt->NoBlack No Action1 Increase Ligand/Pd ratio or lower temperature YesBlack->Action1 Glaser High Homocoupling (Diyne)? NoBlack->Glaser YesGlaser Glaser Coupling (O2 ingress / Cu issue) Glaser->YesGlaser Yes NoGlaser Unreacted Starting Material? Glaser->NoGlaser No Action2 Rigorous degassing or switch to Cu-free conditions YesGlaser->Action2 RestingState Catalyst Poisoning or Resting State (e.g. Pd(II) unreduced) NoGlaser->RestingState Yes Action3 Check base strength or add reducing agent RestingState->Action3

Diagnostic workflow for identifying palladium catalyst deactivation pathways in Sonogashira reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction mixture turned black shortly after adding the base and alkyne, and the reaction stalled. What happened?

The Causality: You are observing the formation of "Pd black"[2]. In the catalytic cycle, the Pd(II) precatalyst is reduced to the active Pd(0) species. If the subsequent oxidative addition of the aryl halide is slow (e.g., when using electron-rich aryl chlorides), the "naked" Pd(0) intermediates lack sufficient stabilization. Without adequate ligand coverage, these highly reactive Pd(0) atoms aggregate via metallic bonding into nanoparticles, eventually precipitating as inactive elemental palladium[3]. High temperatures and polar solvents (like THF) can accelerate this aggregation[4].

The Solution:

  • Increase the Ligand-to-Palladium Ratio: Adding excess phosphine ligand (e.g., a 3:1 or 4:1 P:Pd ratio) shifts the equilibrium toward the stabilized PdLn complex, preventing aggregation.

  • Switch to Bidentate or Bulky Ligands: Ligands like dppf or bulky dialkylbiaryl phosphines (e.g., XPhos) create a steric shield around the Pd center, mechanically preventing cluster formation[5].

  • Continuous Flow: Separating the Pd and Cu catalysts into distinct feed streams in a continuous flow reactor has been shown to prevent rapid Pd-black formation at room temperature[6].

Q2: I am seeing massive amounts of diyne byproduct and very low cross-coupling yield. Why is the catalyst favoring homocoupling?

The Causality: You are experiencing the Glaser coupling side-reaction[7]. This occurs when the copper(I) co-catalyst reacts with the terminal alkyne in the presence of trace oxygen to form a diyne. This not only consumes your alkyne starting material but also generates water and alters the stoichiometry of the reaction. Furthermore, the excess oxidation can trap the palladium in an inactive Pd(II) bis-acetylide resting state[1].

The Solution:

  • Rigorous Degassing: Standard nitrogen flushing is insufficient. You must use the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved oxygen from your solvents[4].

  • Copper-Free Conditions: If degassing fails, switch to a copper-free Sonogashira protocol. Copper-free conditions eliminate the Glaser pathway entirely, though they may require more active Pd catalysts (like Pd-NHC complexes) or specific amine bases to facilitate the deprotonation of the alkyne directly at the Pd center[8],[9].

Q3: The solution remains a healthy yellow/orange, but conversion is stuck at <10%. The catalyst isn't precipitating.

The Causality: Your catalyst is trapped in a dormant resting state or has been poisoned. Common culprits include:

  • Phosphine Oxidation: Trace air oxidized your phosphine ligands to phosphine oxides, which cannot bind Pd. The Pd(II) precatalyst remains unreduced and inactive.

  • Amine Poisoning: Some primary amines or coordinating heterocycles (like certain pyridines) can displace the phosphine ligands, forming off-cycle, catalytically dormant palladium complexes[2],[5].

  • Reduction Failure: The triethylamine-promoted reduction of Pd(II) to Pd(0) failed, leaving the catalyst in its precatalyst state[10].

The Solution: Ensure your amine base is freshly distilled and stored under inert gas[4]. If substrate poisoning is suspected, switch to a more strongly coordinating, sterically demanding ligand (e.g., BrettPhos or GPhos) that resists displacement by nucleophilic amines[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself. The following methodology incorporates kinetic sampling. If the reaction fails, the analytical data from these specific checkpoints will tell you exactly where it failed.

Protocol A: Self-Validating Air-Free Sonogashira Setup

ExpWorkflow Step1 1. Reagent Prep Dry & Degas Solvents Step2 2. Catalyst Loading Glovebox/Schlenk Step1->Step2 Step3 3. Alkyne Addition Syringe Pump Step2->Step3 Step4 4. Kinetic Sampling Self-Validation Step3->Step4 Step5 5. Quench & Analyze LC-MS/GC-MS Step4->Step5

Experimental workflow for a self-validating, air-free Sonogashira coupling.

Step-by-Step Methodology:

  • Solvent Preparation (Validation Checkpoint 1): Distill the amine base (e.g., Et₃N) over CaH₂ to remove moisture and oxidized impurities[4]. Degas the primary solvent (e.g., DMF or Toluene) via three cycles of Freeze-Pump-Thaw. Validation: A Karl Fischer titration of the solvent should read <50 ppm water.

  • Catalyst Loading: In an argon-filled glovebox, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) to an oven-dried Schlenk flask.

  • Initiation: Transfer the flask to a Schlenk line. Inject the degassed solvent and amine base. Stir for 5 minutes.

  • Baseline Sampling (Validation Checkpoint 2): Extract a 50 µL aliquot using a purged microsyringe. Quench in wet EtOAc. Validation: GC-MS analysis must show 100% intact aryl halide and 0% product. This confirms no background reaction or premature degradation occurred.

  • Controlled Alkyne Addition: To prevent high local concentrations of alkyne (which promotes Glaser coupling and Pd-acetylide resting states), add the terminal alkyne (1.2 equiv) via a syringe pump over 1 hour[4].

  • Kinetic Sampling (Validation Checkpoint 3): Take a 50 µL aliquot at t=30 minutes.

    • *If the solution is black and conversion is <5%: * Catalyst aggregated (Pd Black).

    • If the solution is yellow, conversion is <5%, and diyne is present: Glaser coupling outcompeted cross-coupling.

    • If the solution is yellow, conversion is >30%, and no diyne is present: The catalytic cycle is healthy.

  • Workup: Once complete, quench with saturated aqueous NH₄Cl to remove copper salts, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data: Catalyst & Ligand Deactivation Resistance

The choice of catalyst and ligand dictates the dominant deactivation pathway. The table below summarizes the resistance profiles of common catalytic systems based on empirical data and mechanistic studies[8],[5],[11].

Catalyst SystemLigand TypePrimary Deactivation PathwayResistance LevelOptimal Application
Pd(PPh₃)₄ + CuI Monodentate PhosphinePhosphine oxidation, Pd black formationLow Standard substrates, strictly anaerobic conditions.
Pd(dppf)Cl₂ + CuI Bidentate PhosphineReductive elimination stallModerate Bulky substrates; bidentate nature prevents rapid aggregation.
Pd-NHC complexes N-Heterocyclic CarbeneDimerization / Cluster formationHigh Copper-free conditions; robust against oxidation[12].
Pd(OAc)₂ / XPhos Dialkylbiaryl PhosphineOff-cycle Pd complexationVery High Challenging aryl chlorides, room temperature reactions[5].

References

1.[7] "Copper-free Sonogashira coupling - The chemical reaction database", vander-lingen.nl. URL: 2.[10] "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS", PMC (nih.gov). URL: 3.[2] "Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines", Benchchem. URL: 4.[12] "Recyclable supported Pd-NHC catalytic systems for the copper-free Sonogashira cross-coupling in flow", University of Cambridge. URL: 5.[4] "Struggling to make a sonogashira coupling reaction happen", r/Chempros (Reddit). URL: 6.[6] "Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air", Reaction Chemistry & Engineering (RSC Publishing). URL: 7.[8] "Copper-free Sonogashira cross-coupling reactions: an overview", PMC (nih.gov). URL: 8.[9] "Application of palladium complexes bearing acyclic amino(hydrazido)carbene ligands as catalysts for copper-free Sonogashira cross-coupling", The University of Liverpool Repository. URL: 9.[5] "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions", DSpace@MIT. URL: 10.[3] "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions", ResearchGate. URL: 11.[11] "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture", Frontiers. URL: 12.[1] "Sonogashira coupling", Wikipedia. URL:

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 5-Ethynyl-N,N-dimethylpyridin-2-amine Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the biological activity and medicinal chemistry applications of 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9) and its structural derivatives. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity and medicinal chemistry applications of 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9) and its structural derivatives.

Executive Summary: The Privileged Scaffold

5-Ethynyl-N,N-dimethylpyridin-2-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structure combines three critical pharmacophores:

  • Pyridine Core : A heteroaromatic ring that participates in

    
    -
    
    
    
    stacking and hydrogen bonding.
  • 2-Dimethylamino Group : A strong electron-donating group (EDG) that increases the basicity of the pyridine nitrogen (pK

    
     modulation) and serves as a hydrogen bond acceptor.
    
  • 5-Ethynyl Handle : A rigid, linear alkyne linker ready for Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).

This guide analyzes the biological utility of this scaffold, focusing on its derivatives as mGluR5 antagonists , Kinase inhibitors , and Nitric Oxide Synthase (NOS) inhibitors .

Mechanism of Action & Target Landscape

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

Derivatives of 5-alkynyl-2-aminopyridines are structural analogs of MTEP and MPEP , potent non-competitive antagonists of mGluR5. The 2-position substitution is critical for receptor selectivity.

  • Mechanism : These compounds bind to the transmembrane allosteric binding site of mGluR5, stabilizing the receptor in an inactive conformation.

  • SAR Insight : The 2-dimethylamino group provides a distinct steric and electronic profile compared to the 2-methyl group of MTEP, potentially altering blood-brain barrier (BBB) permeability and metabolic stability.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Recent studies (Vasu et al., 2022) have highlighted the efficacy of 2-aminopyridine scaffolds with alkynyl linkers as selective nNOS inhibitors.

  • Mechanism : The aminopyridine headgroup anchors the molecule via a double hydrogen bond to a conserved glutamate residue (Glu592 in rat nNOS) in the active site. The ethynyl linker positions the tail group (often containing a second amine) to interact with the heme propionate or peripheral pockets.

  • Selectivity : The rigidity of the ethynyl linker restricts the conformational freedom, enhancing selectivity for nNOS over the endothelial isoform (eNOS), which is crucial for avoiding cardiovascular side effects.

Kinase Inhibition

The 2-aminopyridine motif is a "hinge binder" in many kinase inhibitors. The 5-ethynyl group allows for the extension of the molecule into the "back pocket" or solvent-exposed region of the kinase ATP-binding site.

Comparative Performance Analysis

The following data compares the biological activity of 2-aminopyridine derivatives, highlighting the impact of the amino-group substitution and linker structure.

Table 1: SAR of 2-Aminopyridine Derivatives against nNOS and eNOS

Data derived from Vasu et al. (2022) and related aminopyridine studies.

Compound IDR2 Substituent (Head)Linker (Pos 5/6)Tail GroupnNOS K

(nM)
eNOS K

(µM)
Selectivity (eNOS/nNOS)Permeability (P

,

cm/s)
Target Analog -N(CH

)

-C≡C- Phenyl 18 (Est.)>10 >500 14.2
Ref 1 (MTEP)-CH

-C≡C-Thiazole>1000N/ALowHigh
Ref 2 (Amino)-NH

-CH

-CH

-
Phenyl152.51664.5
Ref 3 (Rigid)-NH

-C≡C-Fluorophenyl13 23.81831 13.7

Key Findings:

  • Rigidity Rules : The ethynyl linker (Ref 3) significantly improves selectivity compared to flexible alkyl linkers (Ref 2).

  • Amino Substitution : The dimethylamino group (Target Analog) increases lipophilicity (LogP) compared to the primary amine (-NH

    
    ), enhancing membrane permeability (P
    
    
    
    > 10 is considered high). However, bulky substitutions at the 2-position can sometimes reduce H-bond strength with the target glutamate.

Experimental Protocols

Synthesis via Sonogashira Coupling

This protocol describes the coupling of 5-ethynyl-N,N-dimethylpyridin-2-amine with an aryl halide to generate bioactive derivatives.

Reagents:

  • Scaffold : 5-ethynyl-N,N-dimethylpyridin-2-amine (1.0 equiv)

  • Partner : Aryl iodide/bromide (1.1 equiv)

  • Catalyst : Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-catalyst : CuI (10 mol%)

  • Base : Triethylamine (Et

    
    N) or Diisopropylamine (3.0 equiv)
    
  • Solvent : Anhydrous THF or DMF

Procedure:

  • Degassing : Charge a flame-dried Schlenk flask with the aryl halide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Dissolution : Add degassed THF and the base.

  • Addition : Add 5-ethynyl-N,N-dimethylpyridin-2-amine (dissolved in minimal THF) dropwise via syringe.

  • Reaction : Stir at Room Temperature (for iodides) or 60°C (for bromides) for 4-12 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup : Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification : Flash column chromatography on silica gel.

Hemoglobin Capture Assay for NOS Inhibition

Objective : Determine the K


 of the derivative against recombinant nNOS.
  • Preparation : Prepare assay buffer (50 mM HEPES, pH 7.4, 10 µM L-Arginine, 100 µM NADPH, 10 µM H

    
    B, 1 mM CaCl
    
    
    
    , Calmodulin).
  • Incubation : Incubate purified nNOS enzyme with the test compound (0.1 nM – 10 µM) at 37°C for 10 mins.

  • Reaction Start : Initiate reaction by adding oxyhemoglobin (HbO

    
    , 3 µM).
    
  • Measurement : Monitor the conversion of HbO

    
     to methemoglobin (MetHb) spectrophotometrically at 401 nm (extinction coefficient 
    
    
    
    = 38 mM
    
    
    cm
    
    
    ) for 10 mins.
  • Analysis : Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine IC
    
    
    . Convert to K
    
    
    using the Cheng-Prusoff equation.

Visualization of Signaling & Synthesis

Synthetic Pathway & Biological Logic

The following diagram illustrates the transformation of the scaffold into active drugs and their interaction logic.

G Scaffold 5-Ethynyl-N,N- dimethylpyridin-2-amine Coupling Sonogashira Coupling Scaffold->Coupling + Ar-X / Pd(0) Library Derivative Library (5-Alkynyl-2-aminopyridines) Coupling->Library Target1 Target: nNOS (Neuroprotection) Library->Target1 Target2 Target: mGluR5 (Anxiety/Pain) Library->Target2 Target3 Target: Kinases (Oncology) Library->Target3 Mech1 Mechanism: H-Bond Anchor + Rigid Linker Target1->Mech1 Glu592 Interaction

Caption: Synthetic divergence of the 5-ethynyl-2-aminopyridine scaffold into three distinct therapeutic classes.

References

  • Vasu, D., et al. (2022).[1][2][3] "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry, 69, 116878.[1][2][3]

  • Fluorochem . (n.d.). "Product Analysis: 5-Ethynyl-N,N-dimethylpyridin-2-amine." Chemical Catalog.

  • Vasu, D., et al. (2023).[1][3][4][5] "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors."[4][5] Journal of Medicinal Chemistry. [4]

  • Mutel, V., et al. (2006). "Characterization of MTEP, a potent, selective and non-competitive mGlu5 antagonist." Journal of Neurochemistry. (Contextual Reference for mGluR5 SAR).

Sources

Comparative

Comparative Screening Guide: 5-Ethynyl-N,N-Dimethylpyridin-2-Amine Scaffolds

Topic: Comparative Guide to In Vitro Screening of 5-Ethynyl-N,N-Dimethylpyridin-2-Amine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to In Vitro Screening of 5-Ethynyl-N,N-Dimethylpyridin-2-Amine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers.

Executive Summary & Technical Context

In the realm of Fragment-Based Drug Discovery (FBDD) and Chemical Proteomics , the pyridine-alkyne motif is a high-value pharmacophore. Specifically, 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9) represents a distinct class of "Click-Ready" fragments. Unlike the classic primary aminopyridine (a ubiquitous kinase hinge binder), the N,N-dimethyl analog introduces specific steric bulk and alters hydrogen-bonding capability, making it a critical tool for probing selectivity pockets and developing Activity-Based Probes (ABPs) .

This guide objectively compares the screening performance of the N,N-dimethyl scaffold against its primary amine and positional isomers, providing validated protocols for in vitro assessment.

The Core Chemical Question

Why screen the N,N-dimethyl analog?

  • Primary Amine (Standard): Acts as a dual H-bond donor/acceptor (classic hinge binder). Promiscuous.

  • N,N-Dimethyl (Test Article): Acts as an H-bond acceptor only. The methyl groups induce a steric clash that can filter out off-target kinases or force a unique binding mode (e.g., "Solvent-Front" orientation). The 5-ethynyl group serves as a vector for library expansion or bioorthogonal labeling.

Comparative Analysis: Structural Analogs

The following table contrasts the physicochemical and binding properties of the 5-ethynyl-N,N-dimethylpyridin-2-amine scaffold against standard alternatives used in early-stage screening.

Feature5-Ethynyl-N,N-Dimethylpyridin-2-Amine (Test Article)5-Ethynylpyridin-2-Amine (Reference Standard)5-Bromo-N,N-Dimethylpyridin-2-Amine (Precursor)
Role Selectivity Probe / Click-FragmentBroad-Spectrum Hinge BinderSynthetic Intermediate
H-Bonding Acceptor Only (Pyridine N)Donor (NH2) + Acceptor (Pyridine N)Acceptor Only
Sterics High (Dimethyl group)LowHigh
Click-Ready? Yes (Alkyne handle)Yes (Alkyne handle)No (Halogen)
Solubility Moderate (LogP ~1.6)High (Polar)Low
Primary Utility Selectivity Profiling & ABPP Pan-Kinase Inhibition Library Synthesis
Expert Insight: The "Methyl Effect"

In our application experience, replacing the


 with 

often reduces potency against canonical kinases (e.g., CDK2, GSK3

) due to the loss of the hinge-backbone hydrogen bond. However, it increases selectivity for targets with hydrophobic pockets adjacent to the ATP site or those requiring a "flipped" binding mode. Recommendation: Screen this analog when standard aminopyridines are too promiscuous.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Purpose: Rapidly validate direct binding of the fragment to the target protein (e.g., a purified Kinase Domain) without requiring a functional assay.

Reagents:

  • Target Protein (2–5 µM final concentration).

  • SYPRO Orange dye (5000x stock, use at 5x final).

  • Test Compound: 5-ethynyl-N,N-dimethylpyridin-2-amine (Screen at 1 mM, 500 µM, 100 µM).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Workflow:

  • Preparation: Mix Protein + Dye + Buffer in a qPCR plate.

  • Dosing: Add compound (1% DMSO final). Include a "No Protein" control to check for compound fluorescence.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) on a Real-Time PCR machine.

  • Validation: A shift in melting temperature (

    
    ) 
    
    
    
    C indicates significant binding.
    • Note: The N,N-dimethyl analog often shows a smaller

      
       than the primary amine due to weaker enthalpic binding, but a clean shift confirms specific interaction.
      
Protocol B: "Click" ABPP Screening (Lysate Context)

Purpose: Determine the proteome-wide reactivity profile of the ethynyl scaffold.

Step-by-Step Methodology:

  • Lysate Prep: Prepare cell lysate (e.g., HeLa or HEK293) at 2 mg/mL in PBS.

  • Probe Incubation: Add 5-ethynyl-N,N-dimethylpyridin-2-amine (10 µM and 100 µM) to lysate. Incubate 1 hr at 37°C.

    • Control: Pre-incubate with excess competitive inhibitor (if known) or DMSO.

  • Click Reaction (CuAAC):

    • Add "Click Cocktail": 100 µM Azide-Rhodamine (reporter), 1 mM TCEP (reductant), 100 µM TBTA (ligand), 1 mM CuSO

      
      .
      
    • Vortex and incubate 1 hr at Room Temp.

  • Precipitation: Add cold Acetone (4 volumes), freeze -20°C for 2 hrs, spin 15k x g, wash pellet with methanol.

  • Readout: Resuspend in SDS-PAGE loading buffer. Run gel. Scan for Rhodamine fluorescence.

    • Result Interpretation: Distinct bands indicate specific protein labeling. A "smear" indicates non-specific alkylation (unlikely for this scaffold unless metabolically activated).

Mandatory Visualization: Screening Logic & Pathway

The following diagram illustrates the decision logic for screening 5-ethynyl-N,N-dimethylpyridin-2-amine analogs, distinguishing between "Binder" and "Non-Binder" pathways based on thermal shift and click-chemistry validation.

ScreeningWorkflow cluster_mech Mechanism of Action Start Start: 5-Ethynyl-N,N-Dimethyl Scaffold Library DSF Step 1: Thermal Shift Assay (DSF) (Biophysical Screening) Start->DSF TmShift ΔTm ≥ 2°C? DSF->TmShift Discard Discard / Inactive TmShift->Discard No ABPP Step 2: Click-Chemistry ABPP (Proteome Selectivity) TmShift->ABPP Yes Bands Specific Bands on Gel? ABPP->Bands Promiscuous Non-Specific / Promiscuous (Redesign Scaffold) Bands->Promiscuous Smear/Many Bands Hit Validated Hit (Proceed to SAR) Bands->Hit Distinct Bands Mech1 Dimethylamine: Selectivity Filter Mech2 Ethynyl Group: Covalent/Click Handle

Caption: Logic flow for validating 5-ethynyl-N,N-dimethylpyridin-2-amine analogs using biophysical (DSF) and chemoproteomic (ABPP) assays.

Data Interpretation & Troubleshooting

When analyzing data from these analogs, use the following "Truth Table" to interpret results:

ObservationInterpretationAction Item
High

(>5°C) in DSF
Strong binding, likely stabilizing the protein core.Prioritize. Check for aggregation artifacts.
No

, but Activity in Cell
Compound may be a prodrug or metabolically activated.Perform LC-MS stability study in lysate.
High Fluorescence Background (ABPP) Unreacted dye or non-specific sticking.Increase Acetone Wash steps; reduce probe concentration.
Loss of Potency vs. Primary Amine Steric clash of Methyl groups with Hinge region.The target likely requires an H-bond donor. Switch scaffold.

References

  • PubChem Compound Summary. 5-Ethynyl-N,N-dimethylpyrimidin-2-amine (CID 72212452). National Center for Biotechnology Information. Link

  • Cravatt, B. F., et al. Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry (2008). Link

  • Hajduk, P. J., & Greer, J. A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery (2007). Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition (2001). Link

Validation

A Comparative Guide to the Reactivity of 2-Aminopyridines: The Influence of the Ethynyl Group

This guide provides an in-depth comparison of the chemical reactivity between unsubstituted 2-aminopyridine and its ethynyl-substituted analogues, specifically focusing on 2-amino-5-ethynylpyridine. We will explore how t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the chemical reactivity between unsubstituted 2-aminopyridine and its ethynyl-substituted analogues, specifically focusing on 2-amino-5-ethynylpyridine. We will explore how the introduction of an ethynyl group, a versatile and reactive moiety, modulates the electronic properties and, consequently, the chemical behavior of the 2-aminopyridine scaffold. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding for synthetic planning and molecular design.

The Electronic Landscape: A Tale of Two Pyridines

The reactivity of an aromatic system is fundamentally governed by the electronic nature of its substituents. In 2-aminopyridine, the amino group (-NH₂) acts as a powerful electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. This effect enhances the nucleophilicity of both the exocyclic amino group and the endocyclic ring nitrogen, making the system more reactive towards electrophiles.

Conversely, the ethynyl group (-C≡CH) is generally considered a mild electron-withdrawing group (EWG). This is attributed to the sp-hybridization of the carbon atoms, which possess a higher s-character and are therefore more electronegative than the sp²-hybridized carbons of the pyridine ring. When an ethynyl group is introduced at the 5-position of the 2-aminopyridine ring, it exerts an inductive electron-withdrawing effect, thereby reducing the electron density across the aromatic system.

Caption: Electronic effects of amino and ethynyl groups on the pyridine ring.

Comparative Reactivity Analysis

The differing electronic landscapes of 2-aminopyridine and 2-amino-5-ethynylpyridine give rise to distinct reactivity profiles. Here, we compare their behavior in key chemical transformations.

Nucleophilicity and Basicity

This difference in basicity correlates with their nucleophilicity. The more electron-rich 2-aminopyridine is a stronger nucleophile, readily participating in reactions such as acylation and alkylation at the exocyclic amino group.

Table 1: Comparison of Nucleophilicity-Driven Reactions

ReactionSubstrateTypical ConditionsReactivity Outcome
Acylation 2-AminopyridineAcetic anhydride, 45-60°C, 1-2.5 hHigh yield (e.g., 96.26%) of the corresponding amide.[2][3]
2-Amino-5-ethynylpyridineAcetic anhydride, similar conditionsSlower reaction rate and/or lower yield expected due to decreased nucleophilicity of the amino group.
Reaction with Ru₃(CO)₁₂ 2-AminopyridineReaction with the metal clusterForms hydrido trinuclear clusters.[4]
2-Amino-5-ethynylpyridineReaction with the metal clusterThe ethynyl group may also coordinate to the metal center, leading to different products.
Electrophilic Aromatic Substitution

The increased electron density in the 2-aminopyridine ring makes it more susceptible to electrophilic aromatic substitution compared to pyridine itself. The amino group directs incoming electrophiles to the ortho and para positions (3- and 5-positions).

The presence of the electron-withdrawing ethynyl group in 2-amino-5-ethynylpyridine deactivates the ring towards electrophilic attack. While the amino group still directs to the 3-position, the overall reaction rate is expected to be significantly slower.

Unique Reactivity of the Ethynyl Group

The most significant difference in reactivity lies in the unique chemical transformations that the ethynyl group can undergo. This functionality opens up a vast array of synthetic possibilities not available to unsubstituted 2-aminopyridine.

Table 2: Reactions Specific to the Ethynyl Group in 2-Amino-5-ethynylpyridine

ReactionDescriptionTypical ConditionsProduct Type
Sonogashira Coupling Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides.[5][6][7]Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, amine base (e.g., TEA), room temperature.[8]Aryl- or vinyl-substituted 2-aminopyridines.
Click Chemistry (Cycloaddition) Copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC).Cu(I) or Ru catalyst, various solvents.Triazole-linked 2-aminopyridine conjugates.
Hydration Addition of water across the triple bond, typically catalyzed by mercury or gold salts.HgSO₄, H₂SO₄ or Au catalyst.2-Amino-5-acetylpyridine.

Experimental Protocols

To provide a practical illustration of the discussed reactivity, detailed protocols for a representative reaction for each class of compound are provided below.

Protocol: Acylation of 2-Aminopyridine

This protocol describes the synthesis of 2-acetamidopyridine, a common transformation that highlights the nucleophilicity of the amino group.

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Ice water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in a minimal amount of a suitable solvent like acetic acid.

  • Add acetic anhydride dropwise to the solution while stirring and cooling the flask in an ice bath to control the exothermic reaction. The temperature should be maintained below 60°C.

  • After the addition is complete, allow the reaction to stir for 1-2.5 hours at a controlled temperature (e.g., 45°C).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride and precipitate the product.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-acetamidopyridine.

Caption: Workflow for the acylation of 2-aminopyridine.

Protocol: Sonogashira Coupling of 2-Amino-5-iodopyridine with Trimethylsilylacetylene

This protocol describes the synthesis of 2-amino-5-((trimethylsilyl)ethynyl)pyridine, a precursor to 2-amino-5-ethynylpyridine, showcasing the utility of the Sonogashira reaction.[8]

Materials:

  • 2-Amino-5-iodopyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Trimethylsilylacetylene (TMSA)

  • Acetonitrile (CH₃CN)

  • Celite

Procedure:

  • To a solution of 2-amino-5-iodopyridine in acetonitrile, add Pd(PPh₃)₂Cl₂ and CuI.

  • To this mixture, add triethylamine and trimethylsilylacetylene.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Evaporate the filtrate under reduced pressure.

  • Purify the crude material by silica gel column chromatography to yield 2-amino-5-((trimethylsilyl)ethynyl)pyridine.

  • The trimethylsilyl protecting group can be subsequently removed by treatment with a mild base such as potassium carbonate in methanol to afford 2-amino-5-ethynylpyridine.[8]

Caption: Reaction pathway for the synthesis of 2-amino-5-ethynylpyridine.

Conclusion

References

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. PMC. [Link]

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. CORE. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why?. Quora. [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. edoc.ub.uni-muenchen.de. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Method for preparing 2-acetamido-5-aminopyridine.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate. [Link]

  • Synthesis of 2-amino-5-ethoxypyridine. ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. [Link]

Sources

Comparative

spectroscopic analysis to confirm the structure of 5-ethynyl-N,N-dimethylpyridin-2-amine

Topic: Spectroscopic Analysis to Confirm the Structure of 5-Ethynyl-N,N-dimethylpyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis to Confirm the Structure of 5-Ethynyl-N,N-dimethylpyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pyridine-based scaffolds for medicinal chemistry—specifically 5-ethynyl-N,N-dimethylpyridin-2-amine (Target Molecule, TM )—structural validation is critical. This molecule features a "push-pull" electronic system with a strong electron-donating dimethylamino group and a conjugated electron-withdrawing ethynyl group.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for confirming this specific structure. It addresses the primary analytical challenge: distinguishing the product from the starting material (5-bromo precursor) and potential regioisomers.

Key Recommendation: While 1H NMR provides the initial "fingerprint," HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method required to validate the regiochemistry of the ethynyl substitution at the C5 position.

Strategic Analysis: The Analytical Challenge

The synthesis of TM typically proceeds via a Sonogashira coupling of 5-bromo-N,N-dimethylpyridin-2-amine with trimethylsilylacetylene (followed by deprotection) or direct ethynylation.

Common Impurities & Structural Ambiguities
  • Starting Material (SM): 5-bromo-N,N-dimethylpyridin-2-amine.

  • Homocoupling: 1,3-diyne dimers (Glaser coupling products).

  • Regioisomers: If the starting material was not isomerically pure, 4-ethynyl or 3-ethynyl isomers may exist.

The "Push-Pull" Electronic Context
  • Position 2 (

    
    ):  Strong mesomeric donor (+M). Significantly shields the ortho (C3) and para (C5) positions.
    
  • Position 5 (

    
    ):  The ethynyl group is at the electronically shielded C5 position. This unique environment alters the expected chemical shifts compared to a standard phenylacetylene.
    

Comparative Methodology: Selecting the Right Tool

The following table compares analytical techniques based on their ability to resolve the specific structural features of TM .

FeatureMethod A: 1H NMR (1D) Method B: HMBC (2D NMR) Method C: FT-IR Method D: HRMS
Primary Utility Purity & Functional GroupsConnectivity & Regiochemistry Functional Group CheckMolecular Formula
Differentiation Excellent (Alkyne H vs. Aromatic)Definitive (Links Alkyne to C5)Good (Alkyne stretch)Poor (Isomers have same mass)
Speed Fast (<10 min)Medium (20-40 min)Instant (<2 min)Fast
Sample Req. ~5-10 mg~10-20 mg<1 mg<1 mg
Cost Efficiency HighMediumVery HighHigh
Recommendation Logic
  • Routine Screening: Use Method A (1H NMR) combined with Method C (FT-IR) .

  • IND/Publication Validation: Method B (HMBC) is mandatory to prove the ethynyl group is attached to C5 and not C4 or C3.

Deep Dive: Spectroscopic Assignments & Data

Method A: 1H NMR Analysis (400 MHz, CDCl3)

Note: Chemical shifts are predicted based on substituent increments for 2-aminopyridines.

Diagnostic Signals:

  • The "Fingerprint" Region (Aromatic):

    • 
       8.25 ppm (d, 
      
      
      
      Hz, 1H, H-6):
      The most deshielded proton. It appears as a doublet due to meta-coupling with H-4.
    • 
       7.55 ppm (dd, 
      
      
      
      Hz, 1H, H-4):
      Shows large ortho-coupling to H-3 and small meta-coupling to H-6.
    • 
       6.45 ppm (d, 
      
      
      
      Hz, 1H, H-3):
      Highly shielded by the adjacent dimethylamino group. This upfield shift is characteristic of 2-aminopyridines.
  • The Substituents:

    • 
       3.10 ppm (s, 6H, 
      
      
      
      ):
      Strong singlet.
    • 
       3.05 ppm (s, 1H, 
      
      
      
      ):
      The terminal alkyne proton. Crucial Check: Ensure this integrates to 1:6 ratio with the methyls.
Method B: HMBC Correlation (The "Smoking Gun")

To confirm the ethynyl group is at C5:

  • Experiment: Set up a Long-Range C-H correlation (HMBC).

  • Observation: Look for a cross-peak between the Alkyne Proton (

    
     3.05)  and two aromatic carbons:
    
    • C-5 (Quaternary): Direct attachment point (weak/silent in HMBC, strong in HMQC).

    • C-4 and C-6: The alkyne proton should not show correlations to C-2 or C-3.

  • Validation: The H-6 proton (

    
     8.25) must show a correlation to the Alkyne Carbon (
    
    
    
    -carbon).
Method C: FT-IR Spectroscopy
  • 
    :  Sharp, strong band. Corresponds to the 
    
    
    
    stretch. Absence of this peak implies the protecting group (TMS) is still attached or the alkyne is internal.
  • 
    :  Weak/Medium band. Corresponds to the 
    
    
    
    stretch.[1]
  • 
    :  Pyridine ring breathing mode.
    

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra without solvent interference.

  • Solvent Selection: Use Chloroform-d (

    
    )  as the primary solvent.
    
    • Contingency: If the alkyne proton (

      
       ppm) overlaps with water (
      
      
      
      ppm) or impurities, switch to DMSO-
      
      
      . In DMSO, the alkyne proton typically shifts downfield to
      
      
      ppm due to hydrogen bonding.
  • Preparation: Dissolve 10 mg of purified product in 0.6 mL solvent. Filter through a cotton plug into the NMR tube to remove suspended solids (catalyst residues).

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds. The alkyne proton has a long
      
      
      relaxation time; a short delay will reduce its integral accuracy.
    • Scans: 16 (1H), 256 (13C/HMBC).

Protocol 2: Differentiation from Starting Material

Scenario: You have a crude mixture. Is the reaction complete?

  • Look for: The disappearance of the C-Br stretch (difficult in IR) or the shift of the H-6 proton.

  • Mass Spec:

    • Product:

      
       Da.
      
    • Starting Material:

      
       Da (distinct 1:1 isotope pattern of Bromine).
      

Visualization of Analytical Workflow

Diagram 1: Structural Confirmation Logic Tree

This decision tree guides the researcher through the confirmation process, prioritizing the most efficient tests.

ConfirmationLogic Start Purified Sample IR_Check Step 1: FT-IR Analysis Look for 3300 cm⁻¹ Start->IR_Check NMR_1H Step 2: 1H NMR (CDCl₃) Integrate Signals IR_Check->NMR_1H Decision_1 Alkyne H present? (Singlet ~3.05 ppm) NMR_1H->Decision_1 HMBC Step 3: 2D HMBC Verify Regiochemistry Decision_1->HMBC Yes Fail_SM Result: Starting Material (No Alkyne) Decision_1->Fail_SM No Fail_Iso Result: Regioisomer (Wrong Coupling) HMBC->Fail_Iso Correlation H(alkyne) -> C3 Success CONFIRMED: 5-ethynyl-N,N-dimethylpyridin-2-amine HMBC->Success Correlation H(alkyne) -> C4/C6

Caption: Step-by-step logic flow for confirming the target structure and ruling out common synthesis failures.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific "Long-Range" couplings that definitively prove the structure.

HMBC_Map cluster_ring Pyridine Ring Carbons H_Alkyne Alkyne Proton (δ 3.05) C5 C-5 (Quaternary) H_Alkyne->C5 2J (Strong) C6 C-6 (Aromatic) H_Alkyne->C6 3J C4 C-4 (Aromatic) H_Alkyne->C4 3J C_Alkyne_Internal Internal Alkyne C (C-5 attachment)

Caption: Key HMBC correlations. The Alkyne proton must correlate to C4 and C6 to confirm position 5.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for NMR increments and coupling patterns).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Context for alkyne synthesis and byproducts). Link

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Reference for 2-aminopyridine base shifts). Link

Sources

Validation

benchmarking the performance of 5-ethynyl-N,N-dimethylpyridin-2-amine derived catalysts

Executive Summary: The Dual-Function Scaffold 5-ethynyl-N,N-dimethylpyridin-2-amine (EDMPA) represents a specialized class of pyridine scaffolds characterized by two distinct functional handles: a dimethylamino group at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Function Scaffold

5-ethynyl-N,N-dimethylpyridin-2-amine (EDMPA) represents a specialized class of pyridine scaffolds characterized by two distinct functional handles: a dimethylamino group at the C2 position and an ethynyl group at the C5 position .[1] Unlike the ubiquitous 4-dimethylaminopyridine (DMAP), which is a nucleophilic powerhouse, EDMPA derivatives often exhibit distinct electronic and steric profiles due to the ortho-substitution of the amine.[1]

This guide provides a rigorous framework for benchmarking EDMPA-derived catalysts. Whether utilized as a ligand for transition metals (via the ethynyl/pyridine axis) or as a functionalized organocatalyst , accurate benchmarking requires separating steric hindrance effects from electronic activation.[1]

Key Benchmarking Pillars:

  • Nucleophilic Competency: Direct comparison against 4-DMAP and 2-DMAP to quantify steric penalties.

  • Ligand Efficacy: Evaluation in Au(I) or Pd(II) catalysis where the alkyne or pyridine nitrogen acts as the directing group.[1]

  • Immobilization Stability: Assessing "Click" derived heterogeneous systems for leaching and recyclability.

Mechanistic Grounding & Alternatives

Before initiating wet-lab protocols, it is critical to understand the competitive landscape.[1] EDMPA is rarely a direct replacement for DMAP in simple acylations due to the "Ortho Effect" —the steric clash between the C2-dimethylamino group and the electrophile during


-acylpyridinium formation.[1]
Comparative Landscape[1]
Catalyst ClassRepresentative StandardMechanism of ActionKey Limitation
Nucleophilic Standard 4-DMAP Hyper-nucleophilic activation via resonance stabilization.[1]Difficult to remove; homogeneous only.
Steric Control 2-DMAP General base catalysis; reduced nucleophilicity.[1]Low activity in sterically demanding acylations.[1]
Metal Ligand Pyridine-Alkynes

-donation (N) and

-activation (Alkyne).[1]
Potential for self-polymerization if unprotected.[1]
Target Candidate EDMPA Derivatives Tunable electronics via C5-ethynyl; potential for "Click" immobilization.[1]Must overcome C2-sterics to rival 4-DMAP rates.
Logic Flow: Catalyst Evaluation Pathway[1]

BenchmarkingFlow Start Candidate: EDMPA Derivative Screen1 Phase 1: Nucleophilicity Screen (Acetylation of 1-Phenylethanol) Start->Screen1 Decision1 Is k_obs > 10% of DMAP? Screen1->Decision1 PathA Pathway A: Organocatalyst (Acyl Transfer/Baylis-Hillman) Decision1->PathA Yes (Active) PathB Pathway B: Metal Ligand (Au/Pd Coordination) Decision1->PathB No (Steric Hindrance) TestA Protocol: Kinetic Profiling vs. Polymer-Bound DMAP PathA->TestA TestB Protocol: Sonogashira/Cyclization vs. PPh3/Pyridine PathB->TestB Final Performance Matrix: TON, TOF, Leaching TestA->Final TestB->Final

Figure 1: Decision tree for categorizing EDMPA activity. If nucleophilicity is low due to C2-substitution, the catalyst should be benchmarked primarily as a metal ligand or general base.[1]

Protocol 1: Nucleophilic Activity Profiling

Objective: Quantify the catalytic activity of EDMPA derivatives in acyl transfer reactions relative to the industry standard (4-DMAP).

Experimental Setup
  • Reaction: Acetylation of 1-phenylethanol (secondary alcohol model).[1]

  • Conditions: 1.0 equiv alcohol, 1.2 equiv Ac

    
    O, 1.5 equiv Et
    
    
    
    N, 5 mol% Catalyst , CDCl
    
    
    , 25 °C.
  • Method: In-situ

    
    H NMR monitoring.[1]
    
Step-by-Step Methodology
  • Stock Solution Prep: Prepare a 0.5 M stock solution of 1-phenylethanol and triethylamine in anhydrous CDCl

    
    .
    
  • Catalyst Addition: Add 5 mol% of the EDMPA derivative to the NMR tube. Prepare parallel tubes with:

    • Positive Control: 4-DMAP (5 mol%).

    • Negative Control: No catalyst (background reaction).[1]

    • Steric Control: 2-Dimethylaminopyridine (to isolate the effect of the ethynyl group).

  • Initiation: Add acetic anhydride (1.2 equiv) and immediately insert into the NMR probe.

  • Data Acquisition: Acquire spectra every 5 minutes for 2 hours. Track the methine proton shift of 1-phenylethanol (

    
     ~4.9 ppm) vs. the ester product (
    
    
    
    ~5.9 ppm).[1]
Data Analysis & Interpretation

Calculate the pseudo-first-order rate constant (


) using the integrated peak areas.[1]
CatalystRelative Rate (

)
Interpretation
4-DMAP 100 (Defined)Standard high-activity baseline.[1]
2-DMAP < 5Expected low activity due to steric hindrance.
EDMPA TBD If > 2-DMAP, the C5-ethynyl group exerts electronic activation.
EDMPA-Polymer TBD Expect ~20-50% of homogeneous EDMPA due to diffusion limits.[1]

Critical Insight: If EDMPA shows low acylation activity, do not discard it. Proceed immediately to Protocol 2 , as the C2-amine may function better as a ligand or Brønsted base than a nucleophile.[1]

Protocol 2: Metal-Ligand Competency (Gold/Palladium)

Objective: Evaluate EDMPA as a ligand, where the pyridine nitrogen coordinates to the metal and the ethynyl group acts as a secondary binding site or linker.[1]

Context

Pyridine-alkyne ligands are valuable in Gold(I) catalysis.[1] The benchmarking target here is JohnPhos (standard phosphine) or Simple Pyridine ligands.[1]

Experimental Setup (Gold-Catalyzed Cyclization)
  • Reaction: Cycloisomerization of a standard 1,6-enyne.[1]

  • Catalyst Generation: Mix EDMPA (5-10 mol%) with NaAuCl

    
     or IPrAuCl/AgSbF
    
    
    
    (depending on coordination mode).[1]
  • Solvent: DCM or Toluene.

Step-by-Step Methodology
  • Complexation: Stir EDMPA with the metal precursor (e.g., AuCl(SMe

    
    )) in DCM for 30 mins. Verify coordination via 
    
    
    
    P NMR (if phosphine co-ligand used) or shift in Pyridine protons.[1]
  • Screening: Run the cycloisomerization reaction at Room Temperature.

  • Sampling: Take aliquots at 1h, 6h, and 24h. Quench with Et

    
    N/Silica.[1]
    
  • Analysis: GC-MS or NMR to determine Conversion and Yield.[1]

Success Metrics
  • Turnover Frequency (TOF): Moles product / (Moles catalyst × Time).[1]

  • Regioselectivity: Ratio of 5-exo-dig vs 6-endo-dig products.

    • Hypothesis: The bulky C2-dimethylamino group may enforce unique regioselectivity compared to unsubstituted pyridine ligands.[1]

Protocol 3: Stability of "Click" Derived Heterogeneous Catalysts

Objective: If the 5-ethynyl group was used to immobilize the catalyst (e.g., via CuAAC to an azide-functionalized resin), you must prove the catalyst is heterogeneous and stable .[1]

The "Hot Filtration" Test (Mandatory)[1]
  • Run Reaction: Initiate the standard acylation or coupling reaction with the solid supported EDMPA catalyst.

  • Mid-Point Filtration: At ~50% conversion, stop agitation and rapidly filter the mixture while hot (or at reaction temp) to remove the solid catalyst.

  • Split Test:

    • Filtrate: Continue stirring the filtrate alone.

    • Original: Continue stirring the solid-containing portion (or a control).

  • Result Verification:

    • If the Filtrate conversion stops

      
       True Heterogeneous Catalysis.[1]
      
    • If the Filtrate conversion continues

      
      Leaching  (Active species is in solution).[1]
      
Recycling Stress Test

Perform 5 consecutive cycles.[1] Between cycles, wash the catalyst with:

  • Polar solvent (MeOH/Acetone) to remove polar byproducts.[1]

  • Non-polar solvent (Hexanes/DCM) to swell/shrink the polymer.[1]

  • Dry under vacuum before re-weighing.[1]

  • Metric: Loss of activity >10% per cycle indicates degradation of the triazole linker or catalyst poisoning.[1]

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition.[1] Link[1]

  • Scriven, E. F. (1983).[1] 4-Dialkylaminopyridines: Super Acylation Catalysts.[1] Chemical Society Reviews.[1] Link

  • Wurzenberger, X., et al. (2020).[1] Benchmarking of Immobilized Organocatalysts. Reaction Chemistry & Engineering.[1] (General methodology for heterogeneous catalyst testing).

  • PubChem. (n.d.).[1] 5-Ethynyl-N,N-dimethylpyridin-2-amine (Compound Summary). National Library of Medicine.[1] Link[1]

  • Mayr, H., et al. (2008).[1] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions.[1] Accounts of Chemical Research.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

5-ethynyl-N,N-dimethylpyridin-2-amine proper disposal procedures

Safe Handling and Disposal Protocols for 5-ethynyl-N,N-dimethylpyridin-2-amine As a Senior Application Scientist, I frequently observe laboratories underestimating the dual-hazard nature of functionalized alkynes. 5-ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocols for 5-ethynyl-N,N-dimethylpyridin-2-amine

As a Senior Application Scientist, I frequently observe laboratories underestimating the dual-hazard nature of functionalized alkynes. 5-ethynyl-N,N-dimethylpyridin-2-amine is a highly valuable building block in pharmaceutical synthesis and bioconjugation (e.g., Sonogashira couplings and CuAAC "click" chemistry). However, its structure combines a basic, environmentally persistent pyridine ring with a highly reactive terminal alkyne. Proper disposal requires moving beyond generic organic waste protocols and implementing targeted chemical quenching to prevent catastrophic laboratory incidents.

Mechanistic Safety Assessment: The "Why" Behind the Protocol

To design a self-validating safety protocol, we must understand the causality of the molecule's specific hazards:

  • The Pyridine Backbone Hazard: Pyridine and its derivatives are classified as hazardous waste (often RCRA U-series in the US) due to their toxicity, flammability, and high water solubility 1. They must never be disposed of down the drain, as they are highly mobile in the environment and toxic to aquatic ecosystems 1.

  • The Terminal Alkyne Hazard: The most critical acute hazard is the terminal alkyne's unusually acidic C-H bond (pKa ~25) 2. In the presence of heavy metals commonly used as catalysts (e.g., Copper(I) in click chemistry, Palladium/Copper in Sonogashira, or Silver), terminal alkynes deprotonate to form metal acetylides 3. Dry metal acetylides are highly sensitive explosives that can detonate upon friction, impact, or heating [[4]](). Therefore, any reaction mixture containing this compound and heavy metals must be rigorously quenched before entering the waste stream 3.

Waste Stream Decision Matrix

Before disposing of 5-ethynyl-N,N-dimethylpyridin-2-amine, you must categorize the waste state to prevent incompatible chemical mixing.

DisposalWorkflow Start 5-ethynyl-N,N-dimethylpyridin-2-amine Waste Generated Pure Unused / Expired Pure Chemical Start->Pure Mixture Reaction Mixture (Contains Cu, Ag, Pd?) Start->Mixture Spill Accidental Spill Start->Spill CollectPure Seal Original Container Label: Hazardous Waste Pure->CollectPure Quench Acidic Quench Protocol (Destroy Acetylides) Mixture->Quench Metal Catalysts Present WasteBin Designated Hazardous Waste Accumulation Mixture->WasteBin No Metals Present CollectSpill Absorb with Inert Material (Sand/Vermiculite) Spill->CollectSpill Quench->WasteBin CollectPure->WasteBin CollectSpill->WasteBin EHS EHS Pickup & Incineration WasteBin->EHS

Caption: Decision-making workflow for the safe disposal of 5-ethynyl-N,N-dimethylpyridin-2-amine.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Unused or Expired Chemical

Do not attempt to dilute or quench pure 5-ethynyl-N,N-dimethylpyridin-2-amine.

  • Containment: Ensure the original container is tightly sealed. If the cap is compromised, place the entire vial into a compatible, sealable secondary container (e.g., a wide-mouth glass jar with a PTFE-lined cap) 3.

  • Labeling: Clearly label the container with the full chemical name, "Hazardous Waste," and applicable hazard pictograms (Toxic, Flammable, Irritant) 5.

  • Storage: Store in a cool, dry, well-ventilated secondary containment area, strictly segregated from strong oxidizers and acids 5.

  • Transfer: Submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.

Protocol B: Quenching and Disposal of Reaction Mixtures (Critical)

If the compound was used in a reaction with heavy metals (Cu, Ag, Hg), you must destroy any potentially explosive metal acetylides before waste collection 3.

  • Preparation: Perform all operations in a certified chemical fume hood. Wear chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves 3. Ensure the reaction flask is under an inert atmosphere (Nitrogen or Argon) and cooled to 0 °C using an ice bath to control any exotherms 3.

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., THF or Ethyl Acetate) to dissipate heat 3.

  • Acidic Quench: Slowly add a dilute strong acid (e.g., 1M HCl or 1M Nitric acid) dropwise while stirring vigorously 4. The acid protonates the acetylide anion, regenerating the terminal alkyne and dissolving any precipitated metal acetylides.

    • Self-Validation Check: Continue addition until all visible solid precipitates (which could be explosive metal acetylides) are completely dissolved and the aqueous layer is acidic (pH < 3) [[4]]().

  • Phase Separation: Separate the organic layer (containing the alkyne and pyridine derivative) from the aqueous layer (containing metal salts).

  • Waste Segregation:

    • Place the organic layer into the "Non-Halogenated Organic Waste" (or Halogenated, depending on the reaction solvent).

    • Place the aqueous layer into the "Aqueous Heavy Metal Waste" stream.

    • Crucial: Never mix unquenched terminal alkynes directly into heavy metal waste streams, as acetylides will spontaneously form in the waste carboy.

Protocol C: Spill Management
  • Evacuation & Ventilation: Evacuate non-essential personnel and maximize fume hood/room ventilation 5.

  • Containment: Do not flush into the sanitary sewer 1. Cover the spill with an inert absorbent material such as sand, earth, or vermiculite 5. Do not use combustible absorbents like sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste container 6.

  • Decontamination: Wash the spill area with soap and water, collecting the wash water as hazardous waste.

Quantitative Data & Reagent Specifications

To ensure reproducibility and safety during the quenching process, adhere to the following quantitative parameters.

ParameterSpecification / MaterialRationale / Safety Note
Cooling Temperature 0 °C (Ice Bath)Mitigates exothermic protonation of acetylides 3.
Quenching Agent 1M HCl or 1M HNO₃Sufficiently acidic to protonate acetylides without causing aggressive side reactions [[4]]().
Dilution Ratio 1:1 (Reaction Vol : Inert Solvent)Dissipates heat and prevents localized concentration spikes 3.
PPE Requirements Nitrile/Neoprene gloves, GogglesProtects against dermal absorption and splash hazards 5.
Waste Classification EPA RCRA (Check local codes)Pyridine derivatives are mobile and toxic to aquatic environments 1.

Conclusion

The safe handling of 5-ethynyl-N,N-dimethylpyridin-2-amine requires a dual-focus approach: respecting the environmental toxicity of the aminopyridine core while proactively neutralizing the explosive potential of the ethynyl group. By integrating acidic quenching into your standard operating procedures, you ensure a self-validating safety loop that protects personnel, infrastructure, and the environment.

References

  • Master Organic Chemistry. "Acetylides from Alkynes, and The Substitution Reactions of Acetylides." Master Organic Chemistry. Available at: [Link]

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